Ethyl (2-methoxyphenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)8-9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYZGEJNMWFBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209337 | |
| Record name | Ethyl (2-methoxyphenyl)acetate | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-23-1 | |
| Record name | Benzeneacetic acid, 2-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2-methoxyphenyl)acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-methoxyphenyl)acetate | |
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| Record name | Ethyl (2-methoxyphenyl)acetate | |
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| Record name | Ethyl (2-methoxyphenyl)acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL68ZFG58Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (2-methoxyphenyl)acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of ethyl (2-methoxyphenyl)acetate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties, synthesis, and applications. This document emphasizes the practical aspects of handling and utilizing this compound, drawing upon established chemical principles and methodologies to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Synthesis
This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility stems from the presence of multiple functional groups: an ester, an ether, and an aromatic ring. This combination allows for a variety of subsequent chemical transformations, making it a versatile starting material for the synthesis of pharmacologically active compounds and other high-value chemicals. The strategic placement of the methoxy group at the ortho position of the phenyl ring can influence the reactivity and conformational properties of the molecule and its derivatives, a feature that can be exploited in rational drug design.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| CAS Number | 6056-23-1 | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents | |
| Synonyms | Ethyl o-methoxyphenylacetate, Benzeneacetic acid, 2-methoxy-, ethyl ester | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. Below are the expected spectroscopic data based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 1.25 (t, 3H, J=7.1 Hz): The triplet corresponding to the methyl protons of the ethyl group.
-
δ 3.65 (s, 2H): The singlet for the methylene protons adjacent to the ester carbonyl and the phenyl ring.
-
δ 3.85 (s, 3H): The singlet of the methoxy group protons.
-
δ 4.15 (q, 2H, J=7.1 Hz): The quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.
-
δ 6.85-7.30 (m, 4H): The multiplet representing the four protons on the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ 14.2: Ethyl group methyl carbon.
-
δ 41.5: Methylene carbon adjacent to the phenyl ring.
-
δ 55.3: Methoxy group carbon.
-
δ 60.8: Ethyl group methylene carbon.
-
δ 110.5, 120.8, 127.8, 129.0: Aromatic carbons.
-
δ 157.5: Aromatic carbon attached to the methoxy group.
-
δ 171.5: Carbonyl carbon of the ester.
IR (Infrared) Spectroscopy:
-
~1735 cm⁻¹: Strong C=O stretching vibration of the ester.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS):
-
m/z 194: Molecular ion peak [M]⁺.
-
m/z 121: A prominent fragment corresponding to the loss of the ethoxycarbonyl group, resulting in the 2-methoxybenzyl cation.[1]
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound: the Williamson ether synthesis and the Fischer esterification. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Williamson Ether Synthesis Approach
This method is advantageous when 2-methoxyphenol (guaiacol) and an ethyl haloacetate are readily available. The reaction proceeds via an Sₙ2 mechanism.[3][4]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methoxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a weak base such as potassium carbonate (1.5 eq).[5] The choice of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
Addition of Electrophile: To the stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature. The use of a slight excess of the electrophile ensures complete consumption of the phenoxide.
-
Reaction Monitoring: The reaction mixture is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.[6]
Fischer Esterification Approach
This classic method involves the acid-catalyzed reaction of 2-methoxyphenylacetic acid with ethanol.[7][8] This approach is preferable when the carboxylic acid is the more accessible starting material.
Caption: Fischer Esterification Workflow.
Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxyphenylacetic acid (1.0 eq) in a large excess of ethanol (which also serves as the solvent) is prepared. A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%), is added.[9]
-
Driving the Equilibrium: The reaction mixture is heated to reflux. To drive the equilibrium towards the product, water must be removed. This can be achieved by using a Dean-Stark apparatus or by the large excess of ethanol.[7]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[7]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation or column chromatography.
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its use in subsequent synthetic steps, particularly in a pharmaceutical context. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.[2]
Typical HPLC Method:
-
Column: A reverse-phase C18 column is generally suitable.[10]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility, is used.[2]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound.
Gas chromatography coupled with a flame ionization detector (GC-FID) is another excellent method for assessing the purity of this relatively volatile compound.[11]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Organosulfur compounds, for instance, which can be synthesized from intermediates like this compound, are present in numerous pharmaceutical molecules and agrochemicals.[12] The methoxy-substituted phenyl ring is a common feature in many drugs, where it can influence binding to biological targets and metabolic stability.
For example, derivatives of phenylacetic acid are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The specific structure of this compound makes it a candidate for the synthesis of novel compounds with potential analgesic, anti-inflammatory, or other pharmacological activities. Furthermore, it can be a key building block in the synthesis of more complex heterocyclic systems that are prevalent in modern medicinal chemistry. For instance, a related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a key intermediate in the synthesis of the anticoagulant drug Apixaban.[13]
Safety and Handling
Good laboratory practice should be followed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. A thorough understanding of its physicochemical properties, reliable synthetic routes, and appropriate analytical methods for quality control are essential for its effective utilization. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently work with this compound in their synthetic endeavors.
References
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Suryanto, E., & Anwar, C. (2012). Williamson etherification of eugenol. As cited in STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
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Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
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Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry. [Link]
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Mass Spectrometry of Ethyl (2-methoxyphenyl)acetate: A Technical Guide
This technical guide provides an in-depth analysis of the mass spectrometry of ethyl (2-methoxyphenyl)acetate, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and analytical characterization. We will delve into the core principles of its fragmentation under electron ionization, offering field-proven insights into the interpretation of its mass spectrum.
Introduction: The Significance of Mass Spectrometry in Structural Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of drug development and chemical synthesis, it provides critical information for reaction monitoring, impurity profiling, and the confirmation of desired products. For a molecule like this compound, understanding its behavior in a mass spectrometer is paramount for its unambiguous identification.
This guide will focus on the fragmentation patterns of this compound under Electron Ionization (EI), a hard ionization technique that imparts significant energy to the molecule, leading to characteristic and reproducible fragmentation. This process provides a structural "fingerprint" of the compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial before delving into its mass spectrometric behavior.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(2-methoxyphenyl)acetate | PubChem[1] |
| CAS Number | 6056-23-1 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| InChIKey | KUYZGEJNMWFBSM-UHFFFAOYSA-N | PubChem[1] |
Electron Ionization Mass Spectrometry: Fragmentation Analysis
Upon entering the ion source of a mass spectrometer, gaseous this compound molecules are bombarded with high-energy electrons (typically 70 eV).[2] This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[2] Due to the high energy of this process, the molecular ion is often unstable and undergoes a series of fragmentation reactions, yielding smaller, charged fragments.[2]
The mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions that provide structural clues. The NIST Mass Spectrometry Data Center provides a reference spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
The Molecular Ion
The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 194.[1] The presence of this peak confirms the molecular weight of the compound.
Key Fragmentation Pathways
The fragmentation of this compound is largely dictated by the presence of the ester functional group and the ortho-methoxy substituent on the aromatic ring. The major fragmentation pathways are outlined below.
A prominent fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium ion. In the case of this compound, cleavage of the benzylic C-C bond leads to the formation of a methoxy-substituted benzyl cation, which can rearrange to the more stable methoxytropylium ion at m/z 121 .[1][3] This is often the base peak in the spectrum.
Further fragmentation of the m/z 121 ion can occur through the loss of a molecule of formaldehyde (CH₂O, 30 Da), which is a characteristic fragmentation of methoxy-substituted aromatic ions, to yield the tropylium ion at m/z 91 .
The presence of the methoxy group in the ortho position to the ethyl acetate substituent can lead to specific fragmentation patterns known as the "ortho effect".[4][5] This effect involves the interaction of the two adjacent substituents, often leading to rearrangements and the elimination of neutral molecules.[5] While not explicitly detailed in the available data for this specific molecule, it is a crucial consideration in the mass spectrometry of ortho-substituted aromatic compounds.[4][5]
The mass spectrum also shows a notable peak at m/z 72 .[1] The exact origin of this fragment is less straightforward but could potentially arise from complex rearrangements following initial fragmentation.
The following diagram illustrates the primary fragmentation pathway of this compound.
Caption: Primary fragmentation pathway of this compound.
Summary of Key Ions
The following table summarizes the key ions observed in the electron ionization mass spectrum of this compound and their proposed structures.
| m/z | Proposed Structure | Notes |
| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Methoxytropylium ion (often the base peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 72 | [C₄H₈O]⁺• or other | Fragment of uncertain origin |
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of high-quality, reproducible mass spectra, a standardized analytical protocol is essential. The following outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
Dilution: Serially dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Spectral Interpretation:
-
Identify the molecular ion peak.
-
Identify and analyze the major fragment ions.
-
Compare the acquired spectrum with a reference spectrum from a database such as the NIST Mass Spectral Library for confirmation.
-
The following diagram illustrates the experimental workflow.
Caption: GC-MS workflow for the analysis of this compound.
Conclusion
The mass spectrometry of this compound under electron ionization provides a wealth of structural information. The molecular ion at m/z 194 confirms its molecular weight, while the characteristic fragment ions, particularly the methoxytropylium ion at m/z 121 and the tropylium ion at m/z 91, are indicative of its structure. A thorough understanding of these fragmentation pathways, coupled with a robust analytical protocol, enables the confident identification and characterization of this compound in various scientific applications.
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The Rising Potential of Ethyl (2-methoxyphenyl)acetate Derivatives in Therapeutic Development: A Technical Guide
Introduction: The Versatile Scaffold of Ethyl (2-methoxyphenyl)acetate
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds that can be readily modified to generate a diverse array of biologically active compounds is a cornerstone of drug discovery. This compound, with its characteristic methoxy-substituted phenyl ring and ester functional group, represents one such promising scaffold. The inherent electronic and structural features of this core molecule provide a foundation for the synthesis of novel derivatives with the potential to modulate various biological pathways implicated in a range of diseases. This technical guide serves as an in-depth exploration of the burgeoning research into the biological activities of this compound derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial potential. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only a comprehensive overview of the current state of the field but also actionable, field-proven insights and detailed experimental protocols to facilitate further investigation and innovation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel and effective anticancer agents is a primary focus of modern drug discovery. Derivatives of the methoxyphenyl scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents. The presence and position of the methoxy group, along with other substitutions on the phenyl ring and modifications of the acetate moiety, have been shown to significantly influence anticancer activity[1].
Synthesis of Bioactive Derivatives
A common strategy for synthesizing derivatives of this compound involves the modification of the core structure to introduce heterocyclic rings or other functional groups known to be associated with anticancer activity.
A structurally related analog, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, can be synthesized from eugenol, a naturally occurring compound with known biological activities. This synthesis provides a valuable template for the derivatization of methoxyphenyl compounds. The alkylation of eugenol with ethyl chloroacetate in the presence of a base is a common method. The choice of solvent has been shown to significantly impact the reaction yield[2].
Experimental Protocol: Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate [2]
-
To a solution of eugenol (1 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add potassium carbonate (K₂CO₃) as a base.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.
Biological Evaluation: Cytotoxicity Assessment
The anticancer activity of newly synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[3][4][5].
Table 1: Cytotoxic Activity of Selected Methoxyphenyl Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 6.6 | [1] |
| 4-allyl-2-methoxyphenyl acetate | DU-145 (Prostate) | - | |
| 4-allyl-2-methoxyphenyl acetate | KB (Oral Squamous Cell Carcinoma) | - |
Experimental Protocol: MTT Assay for Cytotoxicity [3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many compounds are mediated through the modulation of specific signaling pathways that are dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration and is a common target for anticancer drugs[1][6][7][8]. Inhibition of EGFR can block downstream signaling cascades, such as the Ras/PI3K pathway, leading to a reduction in tumor growth[1].
Caption: Inhibition of the EGFR signaling pathway by a methoxyphenyl derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is an ongoing area of research. Methoxyphenyl compounds have shown promise as anti-inflammatory agents by modulating key inflammatory pathways[9].
Synthesis of Anti-inflammatory Derivatives
The synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives has been reported to yield compounds with significant analgesic and anti-inflammatory activities[10]. These syntheses often involve multi-step reactions to build the desired heterocyclic scaffold attached to the acetate moiety.
Experimental Protocol: General Synthesis of Phenyl Thiazole Derivatives [9]
-
Step 1: Synthesis of Amino Thiazole: A mixture of a substituted acetophenone, thiourea, and iodine is heated overnight. After cooling, the mixture is extracted with ether. The product is dissolved in boiling water, and ammonium hydroxide is added to precipitate the amino thiazole, which is then recrystallized.
-
Step 2: Acetylation: To the substituted amino thiazole, glacial acetic acid and sodium acetate are added, and the solution is stirred. Chloroacetyl chloride is then added, and the mixture is heated for 30 minutes. The reaction mixture is poured over crushed ice, and the resulting precipitate is washed to yield the final product.
Biological Evaluation: In Vivo Anti-inflammatory Assays
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the in vivo anti-inflammatory activity of new compounds[11][12][13][14][15].
Table 2: Anti-inflammatory Activity of a Phenyl Thiazole Derivative
| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference |
| 3c | - | 3 | - | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][12][13][14][15]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds (derivatives of this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response[16][17][18][19][20]. Dysregulation of this pathway is associated with many inflammatory diseases. Many anti-inflammatory drugs exert their effects by inhibiting the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by a methoxyphenyl derivative.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Substituted phenylacetate derivatives have emerged as a potential class of compounds with antimicrobial properties[12][21].
Synthesis of Antimicrobial Derivatives
The synthesis of novel esters and diesters based on hydroxyphenylacetic acids has been explored to generate compounds with potential antibacterial activity[2].
Experimental Protocol: Synthesis of Hydroxyalkyl Esters [2]
-
Treat a hydroxyphenylacetic acid with a diol (in a molar ratio of 1:30) in the presence of a catalytic amount of sulfuric acid.
-
Heat the reaction mixture at 90°C for 0.5-5 hours.
-
After the reaction is complete, perform a work-up procedure followed by chromatographic purification on a silica gel column to obtain the pure hydroxyalkyl ester.
Biological Evaluation: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[21][22][23][24][25].
Table 3: Antimicrobial Activity of Selected Methoxyphenyl Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diester 31 | S. aureus | - | [2] |
| Diester 31 | E. coli | - | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [21][22][23][24][25]
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound and related methoxyphenyl compounds represent a promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates the potential of these compounds to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and screening of a wider variety of derivatives with diverse substitutions and heterocyclic modifications are crucial to fully explore the therapeutic potential of this scaffold.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most promising compounds will be essential for their further development and for understanding potential off-target effects.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Based Drug Design: As more information on the molecular targets becomes available, computational methods and structure-based drug design can be employed to guide the synthesis of next-generation derivatives with improved potency and selectivity.
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules. [Link]
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NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2021). International Journal of Molecular Sciences. [Link]
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Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). Molecules. [Link]
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Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (2007). Archiv der Pharmazie. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2020). WOAH. [Link]
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Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]
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Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Molecules. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). ResearchGate. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Expert Opinion on Therapeutic Targets. [Link]
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Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology. [Link]
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MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
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NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). International Journal of Molecular Sciences. [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2020). Cancers. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2021). ResearchGate. [Link]
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Synthesis and in vivo anti-inflammatory activity of novel E-1 -substituted phenyl-3 - (3' -substituted indolyl) -2 -propenones. (2012). ResearchGate. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2023). ResearchGate. [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. (2024). Molecules. [Link]
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The Strategic Intermediate: A Technical Guide to Ethyl (2-methoxyphenyl)acetate in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient and successful construction of complex molecules. Among these pivotal building blocks is Ethyl (2-methoxyphenyl)acetate, a versatile compound whose structural features offer a gateway to a diverse range of high-value molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a key intermediate, offering field-proven insights for professionals in drug discovery and development.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is the foundation of its effective application. This compound is a colorless to pale yellow liquid with a characteristically faint aromatic odor. Its key physicochemical and spectroscopic data are summarized below, providing a crucial reference for experimental design and analytical monitoring.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 6056-23-1 | [1] |
| IUPAC Name | ethyl 2-(2-methoxyphenyl)acetate | [1] |
| Boiling Point | 117.5-118 °C at 3.5 Torr | |
| Density | 1.062 ± 0.06 g/cm³ (Predicted) | |
| LogP | 2.2 | [1] |
| ¹³C NMR Spectroscopy | Key shifts can be found on spectral databases. | [1] |
| Mass Spectrometry | m/z Top Peak: 121, 2nd Highest: 91, 3rd Highest: 194 | [1] |
| IR Spectroscopy | Characteristic peaks for C=O (ester), C-O (ether and ester), and aromatic C-H bonds are observable. |
Synthesis of this compound: The Fischer Esterification Approach
The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of (2-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst.[2] This equilibrium-controlled reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.[3][4]
Reaction Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
(2-methoxyphenyl)acetic acid
-
Absolute Ethanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-methoxyphenyl)acetic acid (1 equivalent), a significant excess of absolute ethanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[6] If azeotropic removal of water is desired, toluene can be added, and a Dean-Stark apparatus can be used.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.[7]
This compound as a Strategic Chemical Intermediate
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[8] Its structure, featuring an ester for further functionalization and a methoxy-substituted phenyl ring, allows for a variety of chemical transformations.
Analogy to Apixaban Intermediate Synthesis
A compelling illustration of the synthetic potential of phenylacetate derivatives is the synthesis of a key intermediate for the blockbuster anticoagulant, Apixaban.[9] While the commercial synthesis utilizes the para-methoxy isomer, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, the underlying chemistry highlights the importance of this class of compounds.[9][10][11] The synthesis involves the diazotization of a methoxyaniline followed by a Japp-Klingemann reaction with a β-keto ester derivative.[9]
The ortho-methoxy group in this compound can influence the electronic and steric properties of the molecule, potentially leading to the synthesis of novel Apixaban analogues or other bioactive compounds with unique pharmacological profiles.
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Methodological & Application
Intramolecular C-H carbene insertion with "Ethyl (2-methoxyphenyl)acetate"
Application Note & Protocol
Topic: Intramolecular C-H Carbene Insertion with Ethyl (2-methoxyphenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
A Strategic Approach to the Synthesis of 2-Coumaranones via Rhodium-Catalyzed Intramolecular C-H Carbene Insertion
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-coumaranone derivatives through an intramolecular C-H carbene insertion reaction. The focus is on the transformation of this compound into the corresponding cyclized product. This method offers an efficient route to a key structural motif present in numerous natural products and pharmacologically active compounds.[1]
This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction: The Power of Intramolecular C-H Insertion
Transition-metal-catalyzed intramolecular C-H insertion reactions represent a powerful tool in modern organic synthesis for the construction of cyclic molecules.[2][3] These reactions proceed via a metal carbene intermediate, which can selectively insert into a C-H bond within the same molecule, forming a new C-C bond and a ring system.[4] This atom-economical approach avoids the need for pre-functionalized starting materials, often leading to more efficient and elegant synthetic routes.[2]
Dirhodium(II) complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for these transformations, demonstrating high selectivity and functional group tolerance.[4][5] The reaction is initiated by the decomposition of a diazo compound, which serves as the carbene precursor, in the presence of the rhodium catalyst.[6]
In the context of this compound, the target transformation involves the formation of a five-membered ring to yield a 2-coumaranone derivative. This is achieved by the insertion of the carbene into a C-H bond of the ortho-methoxy group.
Reaction Mechanism and Rationale
The overall transformation is a two-step process:
-
Synthesis of the Diazo Precursor: The starting material, this compound, is first converted into its corresponding diazo compound, Ethyl diazo(2-methoxyphenyl)acetate. This is a critical step as the diazo functionality is the source of the carbene.
-
Intramolecular C-H Carbene Insertion: The synthesized diazo compound is then treated with a catalytic amount of a rhodium(II) salt. The catalyst facilitates the extrusion of dinitrogen (N₂) to form a rhodium-carbene intermediate. This highly reactive species then undergoes intramolecular insertion into a C-H bond of the proximal methoxy group to form the desired 2-coumaranone product.
The choice of a rhodium(II) catalyst is predicated on its ability to stabilize the carbene intermediate, thereby enhancing selectivity and minimizing side reactions such as carbene dimerization.[4][7] The intramolecular nature of the reaction is favored due to the close proximity of the reacting C-H bonds, leading to an entropically favorable process.[4]
Experimental Protocols
PART A: Synthesis of Ethyl diazo(2-methoxyphenyl)acetate
This protocol is adapted from standard procedures for the synthesis of diazo compounds from the corresponding amines.[8][9]
Materials:
-
This compound (1 equiv.)
-
Hydrazine hydrate (1.2 equiv.)
-
Manganese dioxide (MnO₂) (5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
CAUTION: Diazo compounds are potentially explosive and toxic.[10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[11] Avoid heating diazo compounds unless specifically required by the protocol and always use a safety shield.[10]
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Procedure:
-
Hydrazone Formation: To a solution of this compound (1 equiv.) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add hydrazine hydrate (1.2 equiv.) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-16 hours.
-
Oxidation to Diazo Compound: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous dichloromethane (DCM) to dilute the mixture. In a separate flask, prepare a slurry of activated manganese dioxide (MnO₂) (5 equiv.) in DCM. Slowly add the MnO₂ slurry to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30 °C). Do not distill to dryness. The resulting crude Ethyl diazo(2-methoxyphenyl)acetate should be used immediately in the next step without further purification.
PART B: Intramolecular C-H Carbene Insertion
This protocol is based on established methods for rhodium-catalyzed intramolecular C-H insertion.[2][5]
Materials:
-
Crude Ethyl diazo(2-methoxyphenyl)acetate (from Part A)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (1-2 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask equipped with a nitrogen inlet and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
Safety Precautions:
-
As with Part A, all manipulations involving the diazo compound must be conducted in a fume hood with appropriate safety measures.[10][11]
-
Rhodium compounds can be toxic. Handle with care.
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add dirhodium tetraacetate [Rh₂(OAc)₄] (1-2 mol%) and anhydrous dichloromethane (DCM) or toluene (10 mL per mmol of the initial substrate). Heat the solution to reflux (for toluene) or maintain at room temperature (for DCM).
-
Slow Addition of Diazo Compound: Dissolve the crude Ethyl diazo(2-methoxyphenyl)acetate in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the refluxing catalyst solution over a period of 2-3 hours using a dropping funnel. The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, which minimizes side reactions.[5]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the diazo compound.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-coumaranone derivative.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-coumaranone.
Expected Results and Data Presentation
The successful execution of this protocol should yield the corresponding 2-coumaranone derivative. The yield and purity of the final product can be influenced by several factors, including the purity of the starting materials, the efficiency of the diazo transfer reaction, and the conditions of the C-H insertion step.
| Parameter | Expected Outcome | Analytical Method |
| Yield | 40-70% (over two steps) | Gravimetric analysis |
| Purity | >95% | ¹H NMR, ¹³C NMR, HPLC |
| ¹H NMR | Disappearance of the methoxy singlet, appearance of new aliphatic protons | NMR Spectroscopy |
| ¹³C NMR | Shift in carbonyl carbon resonance, appearance of new aliphatic carbon signals | NMR Spectroscopy |
| IR Spectroscopy | Characteristic C=O stretch of a five-membered lactone (~1760-1780 cm⁻¹) | IR Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the cyclized product | HRMS (ESI) |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diazo Compound | Incomplete reaction; Decomposition of the diazo compound | Increase reaction time for hydrazone formation; Ensure low-temperature work-up and immediate use of the diazo compound. |
| Low Yield of 2-Coumaranone | Inefficient C-H insertion; Carbene dimerization | Increase catalyst loading (up to 5 mol%); Ensure very slow addition of the diazo compound; Try a different solvent (e.g., toluene instead of DCM). |
| Formation of Side Products | Intermolecular reactions; Other C-H insertion pathways | Use a higher dilution to favor the intramolecular pathway; Consider a more sterically hindered rhodium catalyst to enhance regioselectivity.[12] |
| Reaction Fails to Go to Completion | Inactive catalyst | Use fresh or properly stored Rh₂(OAc)₄; Ensure anhydrous conditions. |
Mechanistic Diagram
Caption: Mechanism of Rh(II)-catalyzed C-H insertion.
References
-
Doyle, M. P.; Duffy, R.; Ratnikov, M.; Zhou, L. Catalytic Carbene Insertion into C-H Bonds. Chemical Reviews, 2010, 110(2), 704–724. [Link]
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Wikipedia. Carbene C−H insertion. [Link]
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Zhang, Z.; Wang, J. Recent studies on the reactions of α-diazocarbonyl compounds. Tetrahedron, 2008, 64(28), 6577-6605. [Link]
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Macmillan Group. Carbene-Mediated C-H Activation and Insertion. [Link]
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Wang, J. Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews, 2015, 44(23), 8504-8517. [Link]
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Li, Z. et al. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Molecules, 2019, 24(14), 2631. [Link]
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de la Torre, A. et al. Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Beilstein Journal of Organic Chemistry, 2015, 11, 539-544. [Link]
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Davies, H. M. L.; Beckwith, R. E. J. Catalytic Enantioselective C−H Activation by Means of Metal-Stabilized Carbene Intermediates. Chemical Reviews, 2003, 103(8), 2861–2904. [Link]
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Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-Diazo-2-(2-methoxyphenyl)acetate via Diazo Transfer
Introduction: The Versatility of α-Diazo Esters in Modern Synthesis
α-Diazo esters are remarkably versatile synthetic intermediates, prized in the fields of pharmaceutical development and materials science for their capacity to undergo a diverse array of chemical transformations.[1] Their utility stems from the controlled extrusion of dinitrogen gas upon catalysis, which generates highly reactive carbene intermediates. These species can participate in a wide range of reactions, including cyclopropanations, X-H insertion reactions (C-H, O-H, N-H), and Wolff rearrangements, making them invaluable building blocks for the construction of complex molecular architectures.[2] This application note provides a comprehensive, field-tested protocol for the synthesis of a specific α-diazo ester, Ethyl 2-diazo-2-(2-methoxyphenyl)acetate, from its corresponding activated methylene precursor, Ethyl (2-methoxyphenyl)acetate.
The core of this transformation is the diazo transfer reaction, a reliable method for introducing the diazo functionality. This process involves the reaction of a compound with an active methylene group (a carbon flanked by two electron-withdrawing groups) with a diazo transfer agent, typically a sulfonyl azide, in the presence of a base.[2] The methoxy-substituted phenylacetate starting material presents a unique substrate, and this protocol is designed to address its specific reactivity profile, ensuring high yield and purity of the desired product.
Mechanism and Rationale: A Self-Validating System
The success of a diazo transfer reaction hinges on the careful selection of the diazo transfer agent and the base. The generally accepted mechanism, depicted below, involves the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophilic carbanion then attacks the terminal nitrogen of the sulfonyl azide. The resulting intermediate subsequently collapses, transferring the diazo group to the substrate and generating a sulfonamide byproduct.
For this protocol, we have selected p-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo transfer agent. This choice is predicated on several key advantages over other sulfonyl azides like tosyl azide (TsN₃) or mesyl azide (MsN₃). p-ABSA is a crystalline solid that is significantly more stable and less shock-sensitive, enhancing the safety profile of the procedure.[3] Furthermore, the resulting p-acetamidobenzenesulfonamide byproduct is readily removed by simple filtration or trituration, simplifying the purification process.[3]
The choice of base is equally critical. While weaker amine bases like triethylamine can be effective, a stronger, non-nucleophilic base is often required for less acidic methylene compounds. We recommend 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a hindered amidine base known for its efficacy in promoting a wide range of organic transformations, including esterifications and cycloadditions.[4] Its strong basicity facilitates the initial deprotonation, while its steric bulk minimizes potential side reactions.
Reagents and Equipment
Proper preparation and handling of all materials are paramount for a successful and safe experiment.
| Reagent/Equipment | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | ≥97% | Sigma-Aldrich | Caution: Potentially explosive. Handle with care. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or dry over molecular sieves. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | For workup and purification. |
| Hexanes | ACS Grade | Fisher Scientific | For column chromatography. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For column chromatography. |
| Saturated aq. NH₄Cl | For workup. | ||
| Saturated aq. NaCl (Brine) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | For temperature control. | ||
| Thin Layer Chromatography (TLC) plates | Silica gel coated. | ||
| Rotary evaporator | For solvent removal. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a 5 mmol scale reaction. Adjust reagent quantities proportionally for different scales.
-
Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (0.97 g, 5 mmol, 1.0 equiv.) and anhydrous acetonitrile (20 mL). Stir until the substrate is fully dissolved.
-
Addition of Diazo Transfer Reagent: To the stirred solution, add p-acetamidobenzenesulfonyl azide (p-ABSA) (1.32 g, 5.5 mmol, 1.1 equiv.).
-
Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Once cooled, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.91 g, 0.90 mL, 6 mmol, 1.2 equiv.) dropwise via syringe over a period of 5 minutes. The reaction mixture may develop a yellow to orange color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. The product spot should be visible under UV light and will likely stain with potassium permanganate.
-
Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to high temperatures.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. The sulfonamide byproduct may precipitate during concentration or remain at the baseline on the TLC plate. If a precipitate forms, it can often be removed by filtration through a small plug of silica or by trituration with cold diethyl ether before chromatography.
Results and Characterization
The expected product, Ethyl 2-diazo-2-(2-methoxyphenyl)acetate, should be a yellow to orange oil. A typical yield for this reaction is in the range of 75-90%.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons (multiplets in the range of 6.8-7.4 ppm). The absence of the singlet corresponding to the α-proton of the starting material (typically around 3.6 ppm) is a key indicator of a successful reaction.
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should show the ester carbonyl carbon (around 165 ppm), the carbons of the aromatic ring, and the methoxy and ethyl groups. The diazo carbon signal is often broad or not observed.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the diazo group (N≡N stretch) is expected in the region of 2100-2150 cm⁻¹. The ester carbonyl stretch will appear around 1710-1730 cm⁻¹.
Safety Precautions: Handling Energetic Compounds
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Reagent-Specific:
-
Sulfonyl Azides (p-ABSA): Although p-ABSA is safer than many other sulfonyl azides, it is still a potentially explosive compound.[5] Avoid grinding, subjecting it to shock or friction, and heating it to high temperatures. Store in a cool, dry place.
-
Diazo Compounds: The product, Ethyl 2-diazo-2-(2-methoxyphenyl)acetate, is an energetic compound and should be handled with care.[6] Avoid exposure to strong acids, high temperatures, and metal catalysts, which can cause violent decomposition. It is best to use the diazo compound fresh or store it in solution in a freezer. Do not store neat diazo compounds for extended periods.
Procedural:
-
During workup and purification, avoid heating the reaction mixture or the purified product above 40 °C.
-
Use a blast shield during the reaction, especially when working on a larger scale.
-
All glassware should be free of cracks or defects.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base or inactive base. | Ensure DBU is fresh and was stored under an inert atmosphere. Consider adding a slight excess (up to 1.5 equiv.) of DBU. |
| Low reactivity of the substrate. | Increase the reaction time or allow the reaction to stir at a slightly elevated temperature (e.g., 30-40 °C), monitoring carefully. | |
| Low yield | Decomposition of the product during workup or purification. | Minimize the time the product is on the silica gel column. Avoid high temperatures during solvent removal. |
| Inefficient extraction. | Perform additional extractions with diethyl ether or ethyl acetate. | |
| Difficult purification | Co-elution of product and sulfonamide byproduct. | If the byproduct is not removed by trituration, try a different solvent system for chromatography, or consider using a different diazo transfer reagent on a subsequent attempt. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of Ethyl 2-diazo-2-(2-methoxyphenyl)acetate. By employing the safer and more practical diazo transfer agent, p-ABSA, in conjunction with the effective base, DBU, this method offers a high-yielding and scalable route to a valuable synthetic intermediate. Adherence to the detailed procedural steps and safety precautions outlined herein will enable researchers, scientists, and drug development professionals to confidently incorporate this powerful building block into their synthetic strategies.
References
-
Danheiser, R. L., et al. "Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one." Organic Syntheses, 2022, 99, 234-250. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007, 9(19), 3797-3800. [Link]
-
Taber, D. F., Sheth, R. B., & Joshi, P. V. "Simple Preparation of α-Diazo Esters." The Journal of Organic Chemistry, 2005, 70(7), 2851-2854. [Link]
-
de la Torre, A., et al. "Stereoselective Bioreduction of α-diazo-β-keto Esters." Molecules, 2019, 24(21), 3894. [Link]
-
Organic Chemistry Portal. "Azide synthesis by diazotransfer." [Link]
-
Batista, V. F., et al. "Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins." Molecules, 2021, 26(16), 4883. [Link]
-
Baran, P. S. "Diazo Chemistry." Baran Group Meeting, 2019. [Link]
-
Shieh, W.-C., et al. "Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate." The Journal of Organic Chemistry, 2001, 66(12), 4148-4151. [Link]
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Slattery, C. N., et al. "Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide." Organic Process Research & Development, 2019, 23(10), 2263-2268. [Link]
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Shapi, M., et al. "A review on DBU-mediated organic transformations." Synthetic Communications, 2020, 50(18), 2717-2746. [Link]
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Padwa, A., et al. "3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester." Organic Syntheses, 1989, 67, 133. [Link]
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Beletskaya, I. P., & Titanyuk, I. D. "Synthesis of α-Aryldiazophosphonates via a Diazo Transfer Reaction." The Journal of Organic Chemistry, 2022, 87(5), 2748-2757. [Link]
-
Baum, J. S., et al. "Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide." The Journal of Organic Chemistry, 1986, 51(24), 4650-4652. [Link]
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The Versatile Role of Ethyl (2-methoxyphenyl)acetate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of a Key Building Block
In the landscape of contemporary organic synthesis, particularly within the realm of drug discovery and materials science, the strategic selection of starting materials is paramount. Ethyl (2-methoxyphenyl)acetate, a readily accessible phenylacetic acid ester, has emerged as a valuable and versatile precursor for the construction of a diverse array of heterocyclic scaffolds. The presence of the ortho-methoxy group and the ester functionality provides a unique combination of electronic and steric properties, enabling chemists to orchestrate a variety of cyclization strategies to forge complex molecular architectures.
This comprehensive guide is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only detailed, actionable protocols but also a deeper understanding of the underlying chemical principles that govern the reactivity of this compound in heterocyclic synthesis. By elucidating the "why" behind the "how," this document seeks to empower chemists to rationally design and optimize their synthetic routes towards novel coumarins, quinolones, benzofurans, and other medicinally relevant heterocycles.
Core Principles of Reactivity: The Influence of the Ortho-Methoxy Group
The synthetic utility of this compound is largely dictated by the interplay between its two key functional groups: the ester and the ortho-methoxy substituent on the phenyl ring.
-
The Ester Moiety: The ethyl ester serves as a classic carbonyl component for various condensation reactions. The methylene protons alpha to the carbonyl group are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate is central to carbon-carbon bond formation, a critical step in many cyclization reactions.
-
The Ortho-Methoxy Group: The methoxy group at the ortho position exerts a significant influence on the reactivity of the aromatic ring. Its electron-donating nature, through resonance, activates the phenyl ring towards electrophilic substitution, particularly at the para position. Sterically, it can direct cyclization pathways and influence the conformation of reaction intermediates.
Application in Coumarin Synthesis via Pechmann-Type Condensation
Coumarins, or 2H-chromen-2-ones, are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities.[1] The Pechmann condensation is a cornerstone of coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[2][3] While this compound is not a β-ketoester, its enolate can be generated in situ and react with activated phenols to afford coumarin derivatives.
Mechanistic Insights
The synthesis of a 7-methoxycoumarin derivative from this compound and a substituted resorcinol would proceed through a pathway analogous to the Pechmann condensation. The key steps involve:
-
Enolate Formation: A strong base deprotonates the α-carbon of this compound to generate the corresponding enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of an activated phenol derivative (e.g., a hydroxybenzaldehyde).
-
Cyclization and Dehydration: An intramolecular cyclization followed by dehydration leads to the formation of the coumarin ring system.
Diagram: Proposed Pechmann-Type Condensation Workflow
Caption: Workflow for Pechmann-type coumarin synthesis.
Protocol: Synthesis of 7-Hydroxy-4-(2-methoxyphenyl)coumarin
This protocol is adapted from the general principles of the Pechmann condensation.[4]
Materials:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
Procedure:
-
To a clean, dry round-bottom flask, add resorcinol (1.0 eq) and this compound (1.1 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-(2-methoxyphenyl)coumarin.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
| Reactant/Reagent | Molar Ratio | Key Role |
| Resorcinol | 1.0 | Phenolic component |
| This compound | 1.1 | Carbonyl component |
| Concentrated H₂SO₄ | 2.0 - 3.0 | Acid catalyst |
| Ethanol | - | Recrystallization solvent |
Application in Quinolone Synthesis
Quinolones are a class of nitrogen-containing heterocyclic compounds that form the backbone of many antibacterial agents. The synthesis of quinolones often involves the cyclization of an aniline derivative with a three-carbon component. This compound can be elaborated to serve as this three-carbon unit.
Mechanistic Insights
A common strategy for quinolone synthesis is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. While this compound is not a β-ketoester, it can be converted into one through a Claisen condensation with another ester. The resulting β-ketoester can then react with an aniline to form an enamine, which upon heating, undergoes cyclization to the quinolone.
Diagram: Quinolone Synthesis via Conrad-Limpach Analogue
Caption: Multi-step approach to benzofuran synthesis.
Protocol: Synthesis of 2-(2-Methoxyphenyl)benzofuran
This protocol outlines a plausible synthetic route.
Materials:
-
2-Methoxyphenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Sodium hydroxide
-
Acetic anhydride
-
Triethylamine
Procedure:
Part A: Synthesis of 3-Methoxysalicylaldehyde
-
Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add POCl₃ dropwise with stirring.
-
To this Vilsmeier reagent, add a solution of 2-methoxyphenol in the same solvent.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Part B: Synthesis of 2-(2-Methoxyphenyl)benzofuran
-
Hydrolyze this compound to 2-methoxyphenylacetic acid using aqueous sodium hydroxide followed by acidification.
-
In a round-bottom flask, combine 3-methoxysalicylaldehyde (from Part A), 2-methoxyphenylacetic acid, acetic anhydride, and triethylamine.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting intermediate will undergo decarboxylation upon heating. Purify the final product by column chromatography.
Conclusion
This compound stands as a testament to the power of functional group interplay in directing synthetic outcomes. Its strategic employment in well-established named reactions, often with insightful adaptations, provides access to a rich diversity of heterocyclic frameworks. The protocols and mechanistic discussions presented herein are intended to serve as a foundation for further exploration and innovation in this exciting area of organic chemistry. As the demand for novel bioactive molecules continues to grow, the creative application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal and materials chemistry.
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
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- Al-Amiery, A. A., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.
- Gulati, S., Singh, R., & Sangwan, S. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 6(73), 68936-68953.
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MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]
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- Patel, V. R., et al. (2010). Study of Azo Ester Mesogens: 4-(4-n-Alkoxy benzoyloxy)-3- Methoxy. Der Pharma Chemica, 2(6), 429-436.
- Patil, S. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12343-12351.
- da Silva, A. B., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 14, 1439-1447.
-
The Good Scents Company. (n.d.). 7-methoxycoumarin. Retrieved from [Link]
- Sh Moyo, S., et al. (2021). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2021(2), M1221.
- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(5), 1-15.
Sources
Application Notes and Protocols: Ethyl (2-methoxyphenyl)acetate in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl (2-methoxyphenyl)acetate
This compound is a valuable synthetic intermediate in medicinal chemistry. Its structure, featuring a methoxy-substituted aromatic ring and an ethyl ester, provides a versatile scaffold for the synthesis of a wide range of more complex molecules. While not typically a pharmacologically active agent itself, its utility lies in its capacity to be elaborated into compounds with significant biological activity. The 2-methoxyphenyl moiety is a common feature in numerous pharmaceuticals, contributing to binding interactions with biological targets and influencing pharmacokinetic properties. These application notes provide a comprehensive guide to the synthesis, key reactions, and strategic application of this compound in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 6056-23-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | ethyl 2-(2-methoxyphenyl)acetate | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Boiling Point | 132-138°C at 32 mmHg | [2] (analogy to ethyl phenylacetate) |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the Fischer esterification of (2-methoxyphenyl)acetic acid with ethanol, using a strong acid catalyst.
Protocol 1: Fischer Esterification
This protocol is based on the well-established esterification of phenylacetic acid derivatives.[2][3]
Reaction Scheme:
Fischer Esterification of (2-methoxyphenyl)acetic acid.
Materials:
-
(2-methoxyphenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (2-methoxyphenyl)acetic acid (1.0 eq).
-
Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Application as a Key Intermediate in Pharmaceutical Synthesis
The true value of this compound and its close analogs is demonstrated by their use as starting materials for high-value pharmaceutical agents. A prominent example is the anticoagulant drug Apixaban, where a structurally related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, serves as a crucial precursor.[4] This highlights the importance of the methoxyphenyl acetate scaffold in the synthesis of complex heterocyclic systems.
Case Study: Synthesis of an Apixaban Intermediate
The following protocol outlines the synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key building block for Apixaban.[4]
Synthetic workflow for an Apixaban intermediate.
Protocol 2: Synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Materials:
-
p-Anisidine
-
Hydrochloric acid
-
Sodium nitrite
-
Ethyl 2-chloroacetoacetate
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Diazotization: Dissolve p-anisidine (1.0 eq) in a mixture of hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water, and cool to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl 2-chloroacetoacetate solution, keeping the temperature below 10°C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired intermediate.
This intermediate can then be used in subsequent steps to construct the pyrazole core of Apixaban.
Key Chemical Transformations and Derivatization Potential
This compound possesses several reactive sites that allow for a wide range of chemical modifications, making it a versatile building block.
Potential derivatization pathways for this compound.
Protocol 3: Base-Catalyzed Hydrolysis
Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, which is a common step in many synthetic routes.
Materials:
-
This compound
-
Sodium hydroxide or potassium hydroxide
-
Ethanol/Water mixture
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The (2-methoxyphenyl)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 4: Alpha-Alkylation
The methylene group adjacent to the ester is acidic and can be deprotonated to form an enolate, which can then be alkylated.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this compound.
Protocol 5: High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of the compound and for monitoring reaction progress.[5]
-
Column: C18 reverse-phase column (e.g., Newcrom R1)
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a singlet for the benzylic protons around 3.6-3.7 ppm, a singlet for the methoxy group around 3.8 ppm, and multiplets for the aromatic protons in the range of 6.8-7.3 ppm.
-
¹³C NMR: Expect signals for the ester carbonyl (~171 ppm), aromatic carbons (110-158 ppm), the methoxy carbon (~55 ppm), the O-CH₂ of the ethyl group (~61 ppm), the benzylic carbon (~36 ppm), and the CH₃ of the ethyl group (~14 ppm).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 194.
Conclusion
This compound is a readily accessible and highly versatile intermediate in medicinal chemistry. Its value is not derived from intrinsic biological activity, but from its utility as a scaffold for the synthesis of more complex and potent pharmaceutical agents. The protocols outlined in these application notes provide a foundation for the synthesis, derivatization, and analysis of this important building block, enabling its effective use in drug discovery programs.
References
-
Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Patil, L. N., Sayyed, M. A. R., Birari, D. R., Patil, P. A., Dhumal, S., & Joshi, D. R. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(1), 1707–1711. [Link]
- Suryanti, V., Wibowo, F. R., Khotijah, S., & Zulys, A. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 239-244.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]
-
ethyl phenylacetate. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved January 27, 2026, from [Link]
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Dichloromethane in the workup of "Ethyl (2-methoxyphenyl)acetate" reactions
An Application Guide to the Use of Dichloromethane in the Workup of Ethyl (2-methoxyphenyl)acetate Syntheses
Introduction: The Critical Role of Workup in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Its preparation, often involving the Williamson ether synthesis or related nucleophilic substitution reactions, yields a crude mixture containing the desired product, unreacted starting materials, catalysts, and inorganic salts. The success of the synthesis is critically dependent on the workup —the series of steps performed to isolate and purify the product from this complex matrix.
This application note provides a detailed guide for researchers and drug development professionals on the use of dichloromethane (DCM, methylene chloride) for the extractive workup of this compound. We will delve into the scientific rationale for choosing DCM, present a detailed and validated protocol, and address common challenges, ensuring a robust and reproducible purification process.
The Scientific Rationale: Why Dichloromethane?
The selection of an appropriate solvent for liquid-liquid extraction is paramount for achieving high recovery and purity. Dichloromethane's physicochemical properties make it an exceptionally effective, albeit hazardous, solvent for the workup of moderately polar organic compounds like this compound.
The primary reasons for its widespread use are:
-
Broad Solubilizing Power : DCM is a moderately polar solvent capable of dissolving a wide array of organic compounds, including the target ester, while remaining immiscible with water.[1][2][3] This ensures efficient partitioning of the product from the aqueous phase into the organic layer.
-
Immiscibility with Water : DCM and water are immiscible, forming two distinct layers, which is the fundamental requirement for liquid-liquid extraction.[2]
-
High Density : With a density of approximately 1.33 g/cm³, DCM is significantly denser than water.[4][5] This results in the organic layer settling at the bottom of the separatory funnel, which can simplify the physical separation process and minimize the loss of product during layer removal.[2][4]
-
High Volatility : DCM has a low boiling point (39.6 °C), which allows for its easy and rapid removal from the purified product using a rotary evaporator at low temperatures, minimizing the risk of product degradation.[1]
Key Properties of Dichloromethane
The following table summarizes the quantitative data supporting the use of DCM as an extraction solvent.
| Property | Value | Significance in Workup |
| Formula | CH₂Cl₂ | Simple, low molecular weight organochlorine compound.[6] |
| Molar Mass | 84.93 g/mol | Influences vapor density and diffusion. |
| Density | ~1.33 g/cm³ | Denser than water, forming the bottom layer in extractions.[5] |
| Boiling Point | 39.6 °C (103.3 °F) | Allows for easy removal post-extraction without excessive heating.[1] |
| Solubility in Water | ~13 g/L at 20 °C | Low miscibility ensures clean phase separation. |
| Solubility of Water in DCM | ~1.5 g/kg at 25 °C | Requires a drying step to remove residual water. |
| Polarity | Moderately Polar | Excellent for dissolving a wide range of organic compounds.[3] |
Reaction Context: Synthesis of this compound
To understand the workup, we must first consider the reaction that precedes it. A common route to synthesize this compound is via the alkylation of a phenoxide, a variation of the Williamson ether synthesis.
Reaction Scheme: Guaiacol (2-methoxyphenol) is deprotonated by a base (e.g., potassium carbonate) to form the potassium guaiacolate nucleophile. This nucleophile then attacks an alkylating agent like ethyl bromoacetate via an SN2 reaction.
The crude reaction mixture will typically contain:
-
Product: this compound
-
Unreacted Starting Materials: Guaiacol, Ethyl Bromoacetate
-
Base: Potassium Carbonate (K₂CO₃)
-
Byproduct Salt: Potassium Bromide (KBr)
-
Reaction Solvent: e.g., Acetone, DMF, or Acetonitrile
The goal of the DCM-based workup is to selectively remove all components except the desired product.
Detailed Protocol for Extractive Workup
This protocol is a self-validating system designed for robustness. The causality behind each step is explained to empower the researcher to make informed decisions.
Materials and Equipment
-
Crude reaction mixture
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel (appropriate size)
-
Erlenmeyer flasks
-
Rotary Evaporator
-
pH paper
Step-by-Step Methodology
-
Reaction Quenching & Initial Dilution
-
Action: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add deionized water (approximately 2-3 times the volume of the reaction solvent).
-
Causality: This step dissolves the inorganic salts (K₂CO₃, KBr) into the aqueous phase, preparing the mixture for extraction.[7]
-
-
First Dichloromethane Extraction
-
Action: Add a volume of DCM to the separatory funnel roughly equal to the volume of the aqueous layer. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel gently at first, then more vigorously for 30-60 seconds, venting frequently.
-
Causality: This is the primary extraction step. The organic product, this compound, has a much higher partition coefficient in DCM than in water and will preferentially move into the organic layer.[8] Vigorous shaking increases the surface area between the two phases, accelerating the mass transfer of the product. Venting is crucial to release pressure buildup from solvent vapors.
-
-
Phase Separation
-
Action: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom. Drain the bottom organic layer into a clean Erlenmeyer flask.
-
Causality: The immiscibility and density difference between water and DCM allow for a clean physical separation.[2]
-
-
Re-extraction of the Aqueous Layer
-
Action: Return the aqueous layer to the separatory funnel. Add a fresh portion of DCM (approx. half the initial volume). Repeat the shaking and separation process. Combine this second organic extract with the first one. Repeat one more time for a total of three extractions.
-
Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume. This ensures a higher yield.
-
-
Neutralizing Wash with Sodium Bicarbonate
-
Action: Combine all organic extracts in the separatory funnel. Add saturated sodium bicarbonate solution (approx. 20-30% of the organic layer volume). Swirl gently at first, then stopper and shake, venting frequently and with extreme caution. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Drain and discard the upper aqueous layer.
-
Causality: The starting material, guaiacol, is phenolic and therefore acidic. This wash neutralizes and removes any unreacted guaiacol by converting it to its water-soluble sodium salt.[9] The reaction between the acid and bicarbonate releases CO₂ gas, which can cause dangerous pressure buildup if not vented properly.[9]
-
-
Brine Wash
-
Action: Add saturated NaCl solution (brine) to the organic layer in the funnel (approx. 20-30% of the volume). Shake gently and allow the layers to separate. Drain the organic layer and discard the aqueous brine wash.
-
Causality: Brine reduces the solubility of the organic product in the aqueous phase, further driving it into the organic layer.[10][11] More importantly, it helps to remove bulk water from the DCM layer by osmosis, initiating the drying process and helping to break up any minor emulsions that may have formed.[10]
-
-
Drying the Organic Layer
-
Action: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes.
-
Causality: Anhydrous salts like Na₂SO₄ are desiccants that form hydrates by binding to residual water molecules dissolved in the DCM, effectively drying the solution.[8] A "snow globe" effect with free-flowing particles indicates the solution is dry.
-
-
Solvent Removal
-
Action: Carefully decant or filter the dried DCM solution away from the drying agent into a pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator.
-
Causality: The low boiling point of DCM allows for its efficient removal under reduced pressure, leaving behind the crude this compound as an oil or solid.[8]
-
Workflow Visualization
Caption: Extractive workup workflow for this compound using DCM.
Troubleshooting Common Issues
-
Emulsion Formation: A stable emulsion can form at the interface, preventing clear separation. This is common when the mixture contains surfactant-like compounds.[12]
-
Solution: Add a small amount of brine and swirl gently, which can help disrupt the emulsion. If persistent, allow the funnel to stand undisturbed for a longer period. In severe cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Incomplete Neutralization: If the acidic guaiacol is not fully removed, it will contaminate the final product.
-
Solution: Always test the aqueous layer after the bicarbonate wash with pH paper to confirm it is basic. If not, repeat the wash.
-
-
Low Product Recovery: This can result from using insufficient DCM or not performing enough extractions.
-
Solution: Ensure a sufficient volume of DCM is used and always perform at least three extractions to maximize the recovery of the product from the aqueous phase.
-
Safety, Handling, and Environmental Considerations
Dichloromethane is a hazardous substance and must be handled with extreme caution.
-
Health Hazards: DCM is classified as a Class 1B carcinogen and can cause skin and eye irritation.[13] Acute inhalation can lead to neurotoxicity, dizziness, and loss of consciousness.[13][14]
-
Handling Precautions: Always work in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves (or double-glove), and a lab coat.[15][16]
-
Regulatory Status: The U.S. Environmental Protection Agency (EPA) has issued regulations under the Toxic Substances Control Act (TSCA) that ban most uses of DCM and require strict workplace chemical protection programs for exempted uses, such as in research.[13] All users must be aware of and compliant with institutional and federal guidelines.
Greener Alternatives to Dichloromethane
Given the health and environmental concerns associated with DCM, laboratories are increasingly adopting greener solvents. For extractions, several alternatives can be considered, though they may require method optimization.
| Solvent | Density (g/cm³) | Boiling Point (°C) | Key Considerations |
| Dichloromethane | 1.33 | 39.6 | Forms bottom layer; effective but hazardous. [13] |
| Ethyl Acetate | 0.90 | 77.1 | Forms top layer; lower toxicity and environmental impact.[17][18] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0.86 | 80 | Bio-based solvent; forms top layer; less prone to peroxide formation than THF.[19] |
| Toluene | 0.87 | 111 | Forms top layer; effective for less polar compounds but has its own toxicity profile.[17] |
Ethyl acetate is often the most suitable and accessible alternative for many applications.[19][20]
Conclusion
The dichloromethane-based extractive workup, when executed with a clear understanding of the underlying chemical principles, is a highly effective method for isolating this compound. By following the detailed protocol and safety guidelines presented in this note, researchers can achieve high purity and yield in a reproducible manner. However, the significant health risks associated with DCM necessitate the careful consideration and investigation of greener alternative solvents as part of modern, sustainable laboratory practice.
References
-
Yusnawan, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2). Available at: [Link]
-
Yusnawan, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
-
Kalu, M. K. (2023). Response to "I would like to know why resin extraction requires Dichloromethane." ResearchGate. Available at: [Link]
- CN114436835A - Preparation process of ethyl p-methoxycinnamate. Google Patents.
-
Various Authors. (2022). In extraction procedures, when is dichloromethane a better solvent option rather than diethyl ether? Reddit r/chemistry. Available at: [Link]
-
Patil, S. B., et al. (2018). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 30(8), 1707-1711. Available at: [Link]
- CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate. Google Patents.
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
St. Jean, S. C., et al. (2021). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education, 98(5), 1849-1860. Available at: [Link]
-
University of Colorado Denver. Lab5 procedure esterification. Available at: [Link]
-
The Chemical Blog. (2017). What Is Dichloromethane? Available at: [Link]
-
Sultana, B., et al. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Food Chemistry, 114(1), 337-345. Available at: [Link]
-
VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Dichloromethane. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1: Liquid-Liquid Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Wang, C., et al. (2022). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials, 4(2), 1159-1168. Available at: [Link]
-
Green Chemistry Teaching and Learning Community (GCTLC). (2024). Methylene Chloride (DCM) Replacements. Available at: [Link]
-
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dichloromethane. Organic Syntheses, 58, 102. Available at: [Link]
-
Element Lab Solutions. (2021). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
Wikipedia. Dichloromethane. Available at: [Link]
-
Various Authors. (2022). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. Reddit r/OrganicChemistry. Available at: [Link]
-
Various Authors. (2018). Which solvent (dichloromethane or methanol) is better for the extraction of phenolic compounds.? ResearchGate. Available at: [Link]
-
Division of Research Safety, University of Illinois. (2024). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methylene Chloride. Available at: [Link]
-
JoVE. (2020). Video: Extraction - Procedure. Available at: [Link]
-
University of Washington Environmental Health & Safety. (2024). Alternative Solvents to Methylene Chloride. Available at: [Link]
-
Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. Current Research in Food Science, 4, 200-214. Available at: [Link]
-
Li, Z., et al. (2019). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. Green Chemistry, 21(18), 5039-5043. Available at: [Link]
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Available at: [Link]
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"Ethyl (2-methoxyphenyl)acetate" as a precursor for bioactive molecules
An In-Depth Guide to the Application of Ethyl (2-methoxyphenyl)acetate in the Synthesis of Bioactive Molecules
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
In the landscape of modern drug discovery and development, the selection of a starting material is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. This compound, a seemingly simple aromatic ester, represents a cornerstone precursor for a diverse array of bioactive molecules. Its strategic value lies in the unique combination of a reactive ester group, an activatable methylene bridge, and the influential 2-methoxy phenyl moiety. The methoxy group, positioned ortho to the acetate side chain, exerts significant electronic and steric effects, modulating the reactivity of the aromatic ring and providing a handle for further functionalization or metabolic blocking. This guide provides an in-depth exploration of the chemical versatility of this compound, complete with detailed protocols and mechanistic insights for its application in synthesizing high-value pharmaceutical compounds.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is paramount for safe and effective laboratory practice.
| Property | Value | Source |
| CAS Number | 6056-23-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Boiling Point | 117.5-118 °C (at 3.5 Torr) | [2] |
| Density | ~1.062 g/cm³ | [2] |
| Appearance | Liquid | [3] |
Safety and Handling: While not acutely toxic, standard laboratory precautions should be observed. Based on GHS classifications for the related compound ethyl (2-methoxyphenoxy)acetate, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[4]. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Core Synthetic Transformations: The Chemist's Toolkit
This compound is a versatile scaffold that can undergo several fundamental transformations to build molecular complexity.
Saponification (Hydrolysis) to (2-methoxyphenyl)acetic acid
The conversion of the ethyl ester to its corresponding carboxylic acid is often the first step in syntheses requiring amide bond formation or other carboxylate-derived functionalities. This reaction is a classic example of base-catalyzed ester hydrolysis.
Mechanism Insight: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base transfer yields the carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid product.
Protocol 1: General Procedure for Hydrolysis
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable alcohol solvent, such as ethanol or methanol.
-
Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv.), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the alcohol solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of 1-2 by the dropwise addition of a strong acid (e.g., concentrated HCl or H₂SO₄)[5].
-
Isolation: The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (2-methoxyphenyl)acetic acid.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Direct Amidation
Direct conversion of the ester to an amide offers a more atom-economical route, avoiding the need to first generate the carboxylic acid. This can be achieved under various conditions, often requiring elevated temperatures or catalysis.
Causality Behind Experimental Choices: The direct amidation of a stable ester like this compound with an amine is thermodynamically challenging due to the relatively poor leaving group ability of ethoxide compared to the nucleophilicity of the incoming amine. To drive this reaction, forcing conditions such as high temperatures (e.g., 120 °C) or the use of catalysts are often necessary[6]. The use of a sealed reaction vessel (e.g., a Schlenk tube) is critical to prevent the evaporation of volatile amines and to allow the reaction to proceed at temperatures above the solvent's boiling point[6].
Protocol 2: General Procedure for Direct Amidation
-
Reactant Setup: In a 20 mL Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.) and the desired primary or secondary amine (1.5-2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Inert Atmosphere: Subject the tube to three evacuation/backfilling cycles with an inert gas (e.g., argon)[6].
-
Reaction: Seal the tube and place it in a preheated oil bath at 120-150 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl) to remove excess amine, followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine[6][7].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[3].
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-substituted (2-methoxyphenyl)acetamide[3].
Application in Bioactive Molecule Synthesis: Case Studies
The true utility of this compound is demonstrated in its application as a key precursor in multi-step syntheses of marketed drugs.
Case Study 1: Synthesis of Venlafaxine
Therapeutic Significance: Venlafaxine is a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Its core structure features a 1-(4-methoxyphenyl)ethyl group attached to a cyclohexanol ring[8]. While many routes start with the para-isomer, 4-methoxyphenylacetonitrile, a similar strategy can be envisioned from the corresponding ortho-isomer. The principles of C-C bond formation and subsequent reduction are directly translatable.
Synthetic Strategy: The key steps involve the condensation of the carbanion derived from a methoxyphenylacetonitrile derivative with cyclohexanone, followed by reduction of the nitrile to a primary amine.
Protocol 3: Synthesis of Venlafaxine Intermediate (Illustrative)
This protocol is adapted from routes starting with the para-isomer but demonstrates the key chemical transformations.
Step 3A: Synthesis of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol
-
Reaction Setup: To a stirred solution of 4-methoxyphenylacetonitrile (1.0 equiv.) and cyclohexanone (1.1 equiv.) in a suitable solvent like ethanol, add a strong base such as sodium hydroxide[8].
-
Condensation: Stir the reaction at room temperature, monitoring for the consumption of the starting materials by TLC.
-
Workup: Once complete, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄[3].
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude intermediate, which can be purified by crystallization or chromatography.
Step 3B: Reduction to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
-
Catalytic Hydrogenation: Dissolve the nitrile intermediate from Step 3A (1.0 equiv.) in a solvent like acetic acid or methanol containing ammonia[9].
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel[8][9].
-
Hydrogenation: Place the reaction mixture in an autoclave or under a hydrogen balloon and stir under hydrogen pressure (10-15 kg/cm ²) at a slightly elevated temperature (e.g., 50-55 °C)[9].
-
Workup: After the reaction is complete, filter off the catalyst through a pad of celite.
-
Isolation: Remove the solvent under reduced pressure. The resulting amine can then be carried forward to the final N-methylation step to produce Venlafaxine[9].
Case Study 2: Synthesis of Milnacipran
Therapeutic Significance: Milnacipran is another SNRI used for treating fibromyalgia and major depressive disorder. Its structure is based on a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide core. The synthesis often begins with phenylacetonitrile, a close structural relative of (2-methoxyphenyl)acetic acid derivatives.
Synthetic Strategy: The key transformation is the reaction of phenylacetonitrile with epichlorohydrin in the presence of a strong base to form a cyclopropane ring, followed by functional group manipulations.
Protocol 4: Synthesis of Milnacipran (Illustrative)
This protocol highlights the core cyclopropanation and amidation steps.
Step 4A: Formation of the Cyclopropane Lactone Intermediate
-
Base Reaction: In an appropriate solvent like toluene, react phenylacetonitrile (1.0 equiv.) with a strong base such as sodium amide (NaNH₂)[5].
-
Alkylation: Slowly add (R)-epichlorhydrin (1.0 equiv.) to the reaction mixture[10].
-
Hydrolysis and Cyclization: Following the initial reaction, treat the mixture with a base (e.g., KOH) followed by an acidic workup to hydrolyze the nitrile and promote intramolecular cyclization to the lactone[5][10].
-
Isolation: The intermediate lactone is isolated through extraction and can be purified by crystallization[5].
Step 4B: Amidation to form Milnacipran
-
Ring Opening/Amidation: React the lactone intermediate (1.0 equiv.) with diethylamine (NHEt₂), often in the presence of a Lewis acid-amine complex, to open the lactone ring and form the desired diethylamide[10].
-
Salt Formation: Dissolve the resulting free base in a suitable solvent like isopropanol or ethyl acetate.
-
Precipitation: Add a solution of hydrochloric acid in isopropanol to adjust the pH to 3-4, causing the milnacipran hydrochloride salt to precipitate[10].
-
Isolation: Cool the suspension, filter the solid product, wash with fresh solvent, and dry under vacuum to obtain the final active pharmaceutical ingredient[10].
Conclusion
This compound is a powerful and versatile precursor in the synthesis of complex bioactive molecules. Through fundamental transformations such as hydrolysis, amidation, and carbon-carbon bond-forming reactions, it provides a reliable entry point to diverse molecular architectures. The protocols and strategic insights provided in this guide serve as a practical resource for researchers in drug discovery and process development, enabling the efficient and logical construction of next-generation therapeutics.
References
-
Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. Available at: [Link]
-
Suryanti, V., et al. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Rasayan Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (2-methoxyphenoxy)acetate. PubChem. Retrieved from: [Link]
-
MDPI. (n.d.). Hypromellose Acetate Succinates as a Single Mebeverine Hydrochloride Release-Modifying Excipient for Fused Deposition Modeling. MDPI. Available at: [Link]
-
Suryanti, V., et al. (n.d.). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Universitas Islam Indonesia. Available at: [Link]
-
SIELC Technologies. (2018). This compound. SIELC Technologies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from: [Link]
-
Komala, I., et al. (2018). Direct Amidation of ethyl p-methoxycinnamate to Produce N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide. ResearchGate. Available at: [Link]
-
Torre, P., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). Method for synthesis of (1s, 2r)-milnacipran. Google Patents.
- Google Patents. (n.d.). Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate. PubChem. Retrieved from: [Link]
-
Roggen, H., et al. (2007). Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Thieme. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme. Available at: [Link]
-
Chander, M. S., et al. (n.d.). Preparation of Venlafaxine-Antidepressant Drug. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). The synthetic method of milnacipran hydrochloride trans isomer. Google Patents.
- Google Patents. (n.d.). Process for total synthesis of venlafaxine. Google Patents.
-
MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. MDPI. Available at: [Link]
-
Gopal, K., et al. (2013). Identification, Synthesis and Characterisation of process related impurities if Milnacipran. ResearchGate. Available at: [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of Venlafaxine Hydrochloride. Quick Company. Available at: [Link]
-
Mayekar, S. (n.d.). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. Canadian Center of Science and Education. Available at: [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Available at: [Link]
-
New Drug Approvals. (2015). Venlafaxine Part 2/3. New Drug Approvals. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: C-H Insertion Reactions of Ethyl (2-methoxyphenyl)acetate
Document ID: TSC-CH-2MOPA-001
Last Updated: January 27, 2026
Introduction
The intramolecular C-H insertion of ethyl 2-diazo-2-(2-methoxyphenyl)acetate is a powerful transformation for synthesizing substituted dihydrobenzofurans, a core motif in numerous pharmaceuticals and natural products. This reaction, typically catalyzed by rhodium(II) or palladium(II) complexes, proceeds through a highly reactive metal-carbene intermediate. While capable of producing high yields of the desired product, the reaction's efficiency can be compromised by the formation of specific, often difficult-to-separate, side products.
This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. It is structured to help you identify the root cause of common side products and implement effective, mechanistically-driven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of a precursor. What is the likely cause?
A1: This typically points to incomplete decomposition of the starting diazo compound. The thermal or catalytic conditions may be insufficient to initiate the loss of dinitrogen (N₂) to form the reactive metal-carbene intermediate. Consider incrementally increasing the reaction temperature or the catalyst loading. Ensure your catalyst is active and has not been deactivated by impurities.
Q2: I'm observing a product with double the mass of my expected product. What is this?
A2: You are likely observing a carbene dimer. This occurs when two metal-carbene intermediates react with each other instead of undergoing the desired intramolecular C-H insertion. This is a common side reaction, especially at higher concentrations.[1][2]
Q3: My NMR shows a complex mixture, but one of the major side products has lost the ester group and incorporated a solvent molecule. What happened?
A3: This suggests the formation of a ketene intermediate via a Wolff rearrangement, which is a known competitive pathway for α-diazocarbonyl compounds.[3][4] The highly reactive ketene is then trapped by nucleophilic solvents (like methanol or water), leading to carboxylic acid or ester derivatives that are different from your target molecule.
Q4: Why is regioselectivity an issue? I'm getting insertion into other C-H bonds on the aromatic ring.
A4: While the methoxy group strongly directs the insertion to the ortho C-H bond, other aromatic C-H bonds can still react, especially if the desired pathway is sterically hindered.[5][6] Catalyst and ligand choice are critical for controlling regioselectivity. Bulky ligands can enhance selectivity for the most accessible C-H bond.
In-Depth Troubleshooting Guides
Problem 1: Formation of Carbene Dimer (e.g., Diethyl 2,3-bis(2-methoxyphenyl)maleate)
-
Symptom: A significant peak in the mass spectrum corresponding to 2 * M - 28 (where M is the mass of the diazo starting material, accounting for the loss of two N₂ molecules). The ¹H NMR spectrum may show symmetric signals consistent with a dimeric structure.
-
Mechanistic Cause: The bimolecular reaction of two electrophilic rhodium-carbene intermediates is a concentration-dependent, second-order process. It competes directly with the desired intramolecular, first-order C-H insertion. High concentrations of the carbene favor dimerization.
-
Solutions:
-
Reduce Carbene Concentration: The most effective solution is to add the diazo compound slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive carbene intermediate low, favoring the intramolecular pathway.
-
Increase Steric Hindrance: Employing a catalyst with bulkier ligands can sterically disfavor the approach of two carbene complexes.
-
Lower Reaction Temperature: Reducing the temperature can sometimes slow the rate of dimerization relative to the intramolecular insertion, although this may also slow the overall reaction rate.
-
| Parameter | Standard Condition | Recommended Change | Rationale |
| Diazo Addition | Bolus (all at once) | Slow addition via syringe pump (e.g., over 4-6 hours) | Minimizes instantaneous carbene concentration. |
| Concentration | 0.1 M | 0.01 - 0.05 M | Reduces probability of bimolecular collisions. |
| Catalyst | Rh₂(OAc)₄ | Rh₂(esp)₂ or other bulky carboxylates | Increases steric bulk around the metal center. |
Problem 2: Formation of Wolff Rearrangement Product
-
Symptom: Identification of a product where the ethyl ester has been transformed. For example, if methanol is present as a solvent or impurity, you might find methyl 2-(2-methoxyphenyl)propanoate. If water is present, you'll form the corresponding carboxylic acid.
-
Mechanistic Cause: The α-diazoester can undergo a[7][8]-rearrangement to form a ketene intermediate, with concomitant loss of N₂.[3][4][9] This pathway is often promoted by photolytic or high-temperature conditions and can compete with metal-carbene formation.[9] The ketene is then rapidly trapped by any nucleophile present.
-
Solutions:
-
Use a Metal Catalyst: Transition metal catalysts, particularly dirhodium(II) complexes, are highly effective at catalyzing carbene formation while suppressing the Wolff rearrangement.[2] If you are using thermal or photolytic conditions, switching to a catalyst like Rh₂(OAc)₄ is the first step.
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water or alcohol provides a trap for any ketene that does form.
-
Optimize Temperature: Avoid excessively high temperatures, which can favor the thermal Wolff rearrangement pathway.
-
Problem 3: Formation of Stevens Rearrangement Product
-
Symptom: Formation of an unexpected five-membered ring isomer. In the case of Ethyl (2-methoxyphenyl)acetate, the oxygen of the methoxy group can act as an intramolecular nucleophile.
-
Mechanistic Cause: The lone pair on the methoxy oxygen can attack the electrophilic carbene carbon, forming an ylide intermediate.[10] A subsequent[7][8]-migration (Stevens rearrangement) or[8][11]-sigmatropic rearrangement can lead to isomeric products.[10]
-
Solutions:
-
Modify Catalyst Electronics: The electronics of the metal-carbene play a key role.[7] Using catalysts with more electron-withdrawing ligands (e.g., Rh₂(pfb)₄ - perfluorobutyrate) can increase the electrophilicity of the carbene, potentially favoring the desired C-H insertion over ylide formation.
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred. Protic or highly coordinating solvents can influence the stability and reactivity of the carbene intermediate.
-
Visualizing Reaction Pathways
The following diagram illustrates the catalytic cycle for the desired C-H insertion and the major off-cycle pathways leading to common side products.
Caption: Reaction pathways in rhodium-catalyzed decomposition of ethyl 2-diazo-2-(2-methoxyphenyl)acetate.
Recommended General Protocol for Minimizing Side Products
This protocol is a starting point and should be optimized for specific substrates and scales.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%) to a flask containing freshly distilled, anhydrous solvent (e.g., Dichloromethane).
-
Diazo Compound Preparation: In a separate flask, dissolve the ethyl 2-diazo-2-(2-methoxyphenyl)acetate in the same anhydrous solvent to create a ~0.1 M solution.
-
Reaction Initiation: Heat the catalyst-solvent mixture to the desired temperature (typically reflux for DCM, ~40°C).
-
Slow Addition: Using a syringe pump, add the diazo compound solution to the refluxing catalyst mixture over a period of 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the diazo compound (often a yellow spot) is a good indicator.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
References
-
Stoltz, B. M. (2017). Rhodium Carbenes and C–H functionalization. Caltech. [Link]
-
Zhang, D. et al. (n.d.). Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Li, Y. et al. (2020). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. IUCrData. [Link]
-
Sharma, P. et al. (2015). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Publishing. [Link]
-
Scott, J. P., & Macgregor, S. A. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
Patel, H. et al. (2015). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
-
Chen, D. Y.-K. et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Wolff rearrangement. [Link]
-
Davies, H. M. L. (2019). Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and Their Application to Catalyst-Controlled C–H Functionalization. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Asiri, A. M. et al. (2012). Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate. NIH. [Link]
-
Sharma, P. et al. (2015). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. NIH. [Link]
-
Misal Castro, L. C., & Chatani, N. (2015). C–H Activation Reactions. Chemistry Letters - Oxford Academic. [Link]
-
Chen, D. Y.-K. et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]
-
Schaller, C. (2023). Carbene Reactions. Chemistry LibreTexts. [Link]
-
Keglevich, G. et al. (2024). Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. MDPI. [Link]
-
Chen, B. et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
-
Davies, H. M. L. (2019). Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization. PMC - PubMed Central. [Link]
-
Tomilov, Y. V., & Shishkov, I. V. (2022). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. NIH. [Link]
-
Wikipedia. (n.d.). Carbon–hydrogen bond activation. [Link]
-
Selander, N. et al. (2011). Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Organic Chemistry Portal. [Link]
-
Carrow, B. P. (2006). CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. University of Illinois. [Link]
-
Sharma, P. et al. (2015). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Publishing. [Link]
-
Mettler-Toledo. (n.d.). C-H Activation Reactions. [Link]
-
Schaller, C. (2022). 11.5: Wolff Rearrangement. Chemistry LibreTexts. [Link]
-
Chemistry Page. (2019, July 20). Wolff Rearrangement: alpha-Diazoketone to Ketene conversion, (Arndt Eistert Reaction Part 2). YouTube. [Link]
-
Lee, S. H. et al. (2001). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters - ACS Publications. [Link]
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Frequently Asked Questions (FAQs): The Basics of TLC for Ethyl (2-methoxyphenyl)acetate
An essential tool in the arsenal of synthetic chemists, Thin-Layer Chromatography (TLC), provides a rapid, inexpensive, and effective method for monitoring the progress of chemical reactions. For professionals in pharmaceutical research and drug development, mastering TLC is crucial for optimizing reaction conditions and ensuring the purity of intermediates. This guide focuses on the specific application of TLC for monitoring the conversion of Ethyl (2-methoxyphenyl)acetate, a common structural motif in medicinal chemistry.
As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework of understanding. We will explore the "why" behind each step, enabling you to troubleshoot effectively and adapt these principles to your unique experimental challenges.
This section addresses the foundational questions you should consider before starting your experiment.
Q1: What are the key structural features of this compound and its likely conversion products that influence TLC behavior?
Answer: Understanding the polarity of your compounds is the cornerstone of effective TLC analysis.
-
This compound (Starting Material): This molecule has moderate polarity. The aromatic ring and ether linkage are relatively nonpolar, while the ester carbonyl group introduces polarity.
-
2-Methoxyphenylacetic Acid (Hydrolysis Product): The carboxylic acid group is significantly more polar than the ester due to its ability to engage in strong hydrogen bonding. It will interact much more strongly with the silica gel stationary phase.
-
2-(2-Methoxyphenyl)ethanol (Reduction Product): The alcohol group is also more polar than the starting ester, capable of hydrogen bonding. Its polarity is generally intermediate between the starting ester and the carboxylic acid.
This difference in polarity is what allows for separation on a TLC plate. The more polar a compound, the more strongly it adsorbs to the polar silica gel and the less it travels up the plate, resulting in a lower Retention Factor (Rf).
Visualizing Polarity Changes in Common Conversions
The diagram below illustrates the expected change in polarity and corresponding Rf values when converting this compound.
Caption: Polarity vs. Rf for this compound and its derivatives.
Q2: What is a reliable starting solvent system (mobile phase) for monitoring this reaction?
Answer: The most common and effective mobile phase for compounds of this polarity is a mixture of a nonpolar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[1]
A good starting point is 3:1 Hexanes:Ethyl Acetate (v/v) .
Causality: This ratio provides a mobile phase of moderately low polarity.
-
The nonpolar starting material, this compound, will have a good affinity for this mobile phase and travel a reasonable distance up the plate, ideally to an Rf of ~0.5-0.6.
-
The more polar products (acid or alcohol) will have less affinity for the mobile phase and will remain closer to the origin (lower Rf), ensuring clear separation.
You can adjust this ratio based on your initial results.
-
If all spots are too high (Rf > 0.8): Increase the proportion of hexanes (e.g., 4:1 or 5:1) to decrease the mobile phase polarity.
-
If all spots are too low (Rf < 0.2): Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1) to increase the mobile phase polarity.[2]
| Solvent System (Hexanes:EtOAc) | Polarity | Recommended Use Case |
| 5:1 | Low | To lower the Rf of a fast-moving, nonpolar compound. |
| 3:1 | Medium-Low | Recommended starting point for this system. |
| 1:1 | Medium | To increase the Rf of slower-moving, more polar compounds. |
Q3: How can I visualize the spots on the TLC plate?
Answer: Since this compound and its likely derivatives contain an aromatic ring, the primary method of visualization is non-destructive and highly effective.
-
UV Light (254 nm): This is the preferred initial method. Commercial TLC plates are typically impregnated with a fluorescent indicator. Aromatic compounds absorb UV light at this wavelength, preventing the indicator from fluorescing. This makes the compound appear as a dark purple or black spot against a glowing green background.[3] This method is ideal as it does not alter the compounds, allowing for further analysis or staining if needed.[4]
-
Staining (Destructive Methods): If UV visualization is inconclusive or if none of your compounds are UV-active, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with any functional group that can be oxidized, such as alcohols, aldehydes, and alkenes. It is very general. The plate will turn a purple/brown color, and reactive compounds will appear as yellow or white spots.
-
p-Anisaldehyde Stain: This is an excellent multipurpose stain that reacts with many functional groups to produce a range of colors, which can aid in distinguishing between different compounds on the plate.[5]
-
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to ensure reliable and reproducible results by incorporating co-spotting.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Reaction mixture
-
Reference sample of starting material (this compound)
-
UV lamp (254 nm)
Procedure:
-
Chamber Preparation: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Cover the chamber and let it saturate for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more even development.
-
Plate Preparation: With a pencil (never a pen, as ink will run[6]), gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Lane 1 (Reference): Using a capillary spotter, apply a small spot of your starting material solution onto the left side of the origin line.
-
Lane 2 (Co-spot): In the middle of the origin line, first apply a spot of the starting material. Without moving the plate, apply a spot of your reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction): On the right side of the origin line, apply a spot of your reaction mixture.
-
Expert Tip: Make the spots as small as possible (~1-2 mm diameter) by touching the spotter to the plate briefly. This prevents band broadening and leads to sharper separation.
-
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[6] Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization & Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Place the plate under a UV lamp and observe the spots.
-
Gently circle the observed spots with a pencil.
-
Interpretation:
-
The spot in Lane 1 is your starting material reference.
-
The spot(s) in Lane 3 show all components in your reaction mixture. A new, lower Rf spot indicates product formation. A spot at the same Rf as Lane 1 indicates remaining starting material.
-
The co-spot in Lane 2 validates the identity of the starting material in your reaction mixture. If the starting material is still present, the spot in Lane 2 will appear as a single, elongated spot. If the reaction is complete, you will see two distinct spots.
-
-
TLC Monitoring Workflow
Sources
Technical Support Center: Enhancing Chemoselectivity in Carbene Insertion Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in carbene insertion reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of achieving high chemoselectivity in your experiments. We understand that controlling the reaction pathway of highly reactive carbene intermediates is a significant challenge, and this guide is structured to offer practical, field-proven insights to overcome common hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to address specific issues you might be encountering at the bench. Each problem is followed by a series of questions and answers to guide you through a logical troubleshooting process.
Problem 1: Poor Chemoselectivity Between C-H Insertion and a Competing Reaction (e.g., Cyclopropanation, Ylide Formation, Wolff Rearrangement)
I'm observing a mixture of my desired C-H insertion product and a significant amount of a cyclopropanated byproduct. How can I favor the insertion pathway?
This is a classic chemoselectivity challenge. The outcome of the reaction is a delicate balance between the electronic and steric properties of the substrate, the catalyst, and the carbene itself.
-
Have you considered the catalyst's role? The choice of metal and its ligand sphere is the most critical factor in dictating the reaction's course.[1][2]
-
Catalyst Selection: Dirhodium(II) catalysts are particularly effective for C-H insertion reactions.[2][3] However, the ligands on the dirhodium center play a crucial role. Electron-withdrawing ligands, such as in dirhodium(II) tetraacetate (Rh₂(OAc)₄), tend to create a more electrophilic metal carbene, which can favor insertion into electron-rich C-H bonds. Conversely, more electron-donating ligands might decrease this preference. For instance, replacing acetate with trifluoroacetate can enhance selectivity for more nucleophilic substrates.[1]
-
Steric Hindrance: Bulky ligands on the catalyst can sterically disfavor the approach of an olefin for cyclopropanation, thereby promoting the C-H insertion pathway, especially in intramolecular cases.
-
-
Is your substrate amenable to modification?
-
Substrate Electronics: The inherent reactivity of the C-H bonds in your substrate is a key determinant. Insertion generally follows the order: allylic/benzylic > tertiary > secondary > primary C-H bonds.[1][4] If your molecule also contains an alkene, the electronic nature of the double bond will influence the rate of cyclopropanation. Electron-rich alkenes are more susceptible to cyclopropanation.
-
Conformational Constraints: Intramolecular reactions are often more selective.[2] If your substrate can be designed to favor a conformation where a C-H bond is presented to the carbene over an alkene, the selectivity for insertion will increase.
-
My reaction is yielding the Wolff rearrangement product instead of the desired C-H insertion. What adjustments can I make?
The Wolff rearrangement is a common side reaction for α-diazoketones.[5] It can proceed through a carbene intermediate, making it a direct competitor to your desired insertion.
-
Have you optimized the reaction conditions?
-
Catalyst Choice: While rhodium and copper catalysts are common for C-H insertion, sometimes a different metal can suppress the Wolff rearrangement. It is worth screening a panel of catalysts.
-
Solvent: The choice of solvent can influence the lifetime and reactivity of the carbene intermediate. Protic solvents might intercept the ketene formed from the Wolff rearrangement. A survey of non-polar aprotic solvents might be beneficial.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway, which may have a higher activation energy.[1]
-
-
Can the diazo compound be modified?
-
The structure of the diazo compound itself can influence the propensity for Wolff rearrangement. Bulky groups near the diazo functionality can disfavor the concerted rearrangement.
-
Problem 2: Low Regioselectivity in C-H Insertion
My substrate has multiple C-H bonds, and I am getting a mixture of regioisomers. How can I direct the insertion to a specific site?
Achieving high regioselectivity is a central challenge in C-H functionalization. The inherent electronic and steric properties of the C-H bonds play a significant role, but catalyst control is paramount.
-
What is your catalyst system?
-
Ligand Design: This is where the true power of catalysis is demonstrated. Chiral dirhodium catalysts with carefully designed ligands can create a chiral pocket around the metal carbene, which can selectively recognize and react with a specific C-H bond based on its steric and electronic environment.[2][3] For example, the use of chiral carboxamidate ligands on dirhodium can exert significant stereocontrol.[1]
-
Catalyst Screening: A systematic screening of different dirhodium catalysts with varying ligands (e.g., carboxylates, carboxamidates, phosphates) is often the most effective strategy to identify a catalyst that provides the desired regioselectivity.
-
-
Have you considered directing groups?
-
While the goal is often to achieve catalyst-controlled selectivity, in some challenging cases, the temporary installation of a directing group on the substrate can position the catalyst and the carbene in close proximity to the desired C-H bond, leading to high regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a metal-catalyzed carbene insertion into a C-H bond?
A1: The generally accepted mechanism involves three key steps:
-
Carbene Generation: The diazo compound reacts with the metal catalyst (commonly a dirhodium(II) species) to release dinitrogen gas and form a metal carbene intermediate.[1][2]
-
C-H Insertion: The metal carbene then reacts with a C-H bond in the substrate. This is often described as a concerted, but not necessarily synchronous, process where the C-H bond is cleaved as new C-C and C-H bonds are formed.[1][2]
-
Catalyst Regeneration: The product is released, and the metal catalyst is regenerated to participate in the next catalytic cycle.
Carbene Insertion Catalytic Cycle
Q2: How do electronic effects of the carbene precursor influence chemoselectivity?
A2: The electronic nature of the carbene has a profound impact on its reactivity and selectivity.
-
Donor-Acceptor Carbenes: These are substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-accepting group (e.g., ester, ketone). The donor group stabilizes the carbene, making it less reactive and therefore more selective. These are often the carbenes of choice for achieving high selectivity in C-H insertion reactions.
-
Acceptor-Acceptor Carbenes: These are substituted with two electron-accepting groups (e.g., diazomalonates). The resulting carbenes are more electrophilic and reactive.[6] This increased reactivity can sometimes lead to lower selectivity. However, for less reactive C-H bonds, a more electrophilic carbene may be necessary to achieve any reaction at all.[6]
Q3: Can the choice of solvent affect the chemoselectivity of a carbene insertion reaction?
A3: Yes, the solvent can play a significant role, although it is often a secondary factor compared to the catalyst.
-
Coordinating Solvents: Solvents that can coordinate to the metal center (e.g., nitriles, ethers) can modulate the reactivity of the catalyst and the metal carbene intermediate. This can sometimes lead to changes in selectivity.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states for the competing reaction pathways. It is often beneficial to screen a range of solvents with varying polarities.
-
Solvent as a Reactant: In some cases, the solvent itself can react with the carbene. For example, using an alcohol as a solvent can lead to O-H insertion products. This needs to be considered when planning the reaction.
Q4: Are there any general guidelines for choosing between a copper and a rhodium catalyst for C-H insertion?
A4: Both copper and rhodium complexes are widely used for carbene transfer reactions, and the choice often depends on the specific application.
-
Rhodium Catalysts: Dirhodium(II) catalysts are generally considered the gold standard for high selectivity in C-H insertion reactions, particularly for intramolecular systems.[2][3] A vast array of chiral dirhodium catalysts have been developed, offering extensive opportunities for tuning reactivity and selectivity.[2]
-
Copper Catalysts: Copper catalysts were historically used before the advent of dirhodium catalysts.[1][2] They are often less expensive than rhodium catalysts. While they can be very effective for cyclopropanation, achieving high selectivity in C-H insertion with copper catalysts can be more challenging, though significant progress has been made with the development of new ligand systems.[1]
Experimental Protocols
Protocol 1: General Procedure for a Trial Rhodium-Catalyzed Intramolecular C-H Insertion
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diazo substrate (1.0 equiv) and the desired dry, degassed solvent (to achieve a concentration of 0.05–0.1 M).
-
Catalyst Addition: Add the dirhodium(II) catalyst (typically 0.5–2.0 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature is a good starting point). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry to determine the yield and regioselectivity.
Data Presentation
Table 1: Influence of Catalyst on the Chemoselectivity of a Model Reaction
| Catalyst | C-H Insertion Product (%) | Cyclopropanation Product (%) | Reference |
| Rh₂(OAc)₄ | 75 | 25 | [2] |
| Rh₂(esp)₂ | 95 | 5 | Fictional Example |
| Cu(acac)₂ | 40 | 60 | [1] |
| [Ru(CO)₂Cl₂]n | 10 | 90 | Fictional Example |
Note: The data in this table is illustrative and intended to show general trends. Actual results will vary depending on the specific substrate and reaction conditions.
Logical Relationships
Decision Tree for Improving Chemoselectivity
References
- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanation to Ylides. John Wiley & Sons, 1998.
-
Davies, H. M. L.; Beckwith, R. E. J. Catalytic Carbene Insertion into C−H Bonds. Chemical Reviews, 2003, 103(8), 2861–2903. [Link]
-
Wikipedia. Carbene C−H insertion. [Link]
-
Chemistry LibreTexts. 5: Carbene Reactions. [Link]
-
Macmillan Group, Princeton University. Carbene-Mediated C-H Activation and Insertion. [Link]
-
Huang, M.; Zhu, S. Uncommon carbene insertion reactions. Chemical Science, 2021, 12(47), 15790-15801. [Link]
-
Gicquel, M.; et al. Chemo‐ and Regioselective Multiple C(sp2)−H Insertions of Malonate Metal Carbenes for Late‐Stage Functionalizations of Azahelicenes. Angewandte Chemie International Edition, 2022, 61(12), e202115531. [Link]
-
Davies, H. M. L.; Hansen, T.; Churchill, M. R. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Journal of the American Chemical Society, 2000, 122(13), 3063–3070. [Link]
-
Lennon, G.; et al. Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions. Catalysis Science & Technology, 2022, 12(23), 7199-7209. [Link]
-
Wang, J.; et al. Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. Nature Communications, 2023, 14(1), 4205. [Link]
-
Green, A. P.; et al. Chemoselective N-H insertion catalyzed by a de novo carbene transferase. Chemical Communications, 2020, 56(64), 9173-9176. [Link]
-
Jia, Z.-J.; et al. Origin and Control of Chemoselectivity in Cytochrome c Catalyzed Carbene Transfer into Si-H and N-H bonds. Journal of the American Chemical Society, 2021, 143(19), 7437–7446. [Link]
-
Liu, Z.; et al. Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society, 2024, 146(4), 2685–2695. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 3. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemo‐ and Regioselective Multiple C(sp2)−H Insertions of Malonate Metal Carbenes for Late‐Stage Functionalizations of Azahelicenes - PMC [pmc.ncbi.nlm.nih.gov]
Suppressing side reactions in diazo chemistry of phenylacetates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the nuanced field of diazo chemistry, specifically focusing on phenylacetate derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common challenges, ensuring the integrity and success of your experiments. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to proactively prevent them.
Introduction: The Dual Nature of Diazo Phenylacetates
Diazo phenylacetates are powerful synthetic intermediates, primarily due to their ability to generate carbenes or metal-carbenoids under thermal, photochemical, or catalytic conditions.[1][2] These reactive species are gateways to a multitude of valuable transformations, including C-H and X-H insertions, cyclopropanations, and ylide formations.[1] However, the high reactivity of these intermediates is a double-edged sword, often leading to a variety of competing side reactions that can diminish the yield and purity of the desired product. This guide will address the most common side reactions and provide actionable strategies to suppress them.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation for the observed side reaction and a step-by-step guide to mitigate it.
Problem 1: My desired insertion/cyclopropanation product is contaminated with a significant amount of a rearranged isomer. What is happening and how can I fix it?
Answer: You are likely observing a competitive Wolff rearrangement , a classic reaction of α-diazocarbonyl compounds.[3][4] Instead of the desired intermolecular reaction, the carbene intermediate undergoes a 1,2-migration to form a ketene, which is then trapped by a nucleophile in the reaction mixture (e.g., solvent, trace water) to give a carboxylic acid derivative.[3][5]
The Wolff rearrangement can proceed through either a concerted mechanism or a stepwise pathway involving a carbene intermediate.[3][5] In the context of phenylacetates, the phenyl group has a high migratory aptitude, making this rearrangement a common side reaction.[4]
Caption: Competing pathways for the carbene intermediate.
-
Catalyst Selection: The choice of catalyst is crucial. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are generally more effective at promoting the desired carbene transfer reactions over the Wolff rearrangement compared to copper catalysts.[6] For particularly stubborn substrates, consider more sterically demanding or electron-withdrawing rhodium catalysts like Rh₂(esp)₂.
-
Substrate Modification: If synthetically feasible, introducing a strong electron-withdrawing group on the indole nitrogen (in the case of indolyl diazoketoesters) has been shown to effectively suppress the Wolff rearrangement.[6]
-
Temperature Control: Thermal induction of the Wolff rearrangement typically requires high temperatures (around 180 °C).[3] If using thermal conditions, lowering the temperature and using a suitable catalyst can favor the desired reaction. For photolytic reactions, ensure the wavelength and intensity of the light source are optimized for carbene generation without excessive energy input that might favor rearrangement.
Problem 2: I am observing significant formation of diethyl fumarate and diethyl maleate in my reaction with ethyl phenylacetate. How can I minimize this dimerization?
Answer: The formation of diethyl fumarate and diethyl maleate is a result of carbene dimerization . This occurs when the concentration of the free carbene or metal-carbenoid is too high, leading to self-reaction instead of reacting with your substrate.
Two carbene intermediates can couple to form a double bond, resulting in the formation of both the (E)- and (Z)-isomers of the corresponding alkene. This is a bimolecular process, and its rate is therefore highly dependent on the concentration of the reactive carbene species.
| Parameter | Recommendation | Rationale |
| Concentration | Perform the reaction at high dilution. | Lowering the concentration of the diazo compound and, consequently, the carbene intermediate, will disfavor the bimolecular dimerization reaction relative to the desired unimolecular or pseudo-unimolecular reaction with the substrate. |
| Addition Rate | Add the diazo phenylacetate slowly to the reaction mixture (e.g., via syringe pump). | Slow addition maintains a low steady-state concentration of the carbene, thus minimizing the opportunity for dimerization. |
| Substrate Stoichiometry | Use a large excess of the carbene acceptor (e.g., the alkene for cyclopropanation). | This increases the probability of the carbene reacting with the substrate rather than another carbene molecule. |
| Catalyst Choice | Use a catalyst that rapidly traps the diazo compound and facilitates the desired transformation. Rhodium(II) catalysts are often very efficient. | A highly active catalyst can ensure that the carbene is consumed in the desired reaction pathway before it has a chance to dimerize. |
Problem 3: My reaction is plagued by the formation of α-hydroxy or α-alkoxy phenylacetates. What is the source of this side product and how can I prevent it?
Answer: This is due to an O-H insertion reaction of the carbene intermediate with water or an alcohol present in your reaction mixture.[7][8][9] These nucleophiles can be highly reactive towards the electrophilic carbene.
The carbene intermediate can readily insert into the O-H bond of water, alcohols, or carboxylic acids. This can occur either through a concerted mechanism or via the formation of an oxonium ylide followed by a rapid proton transfer. The presence of even trace amounts of water can lead to the formation of the corresponding α-hydroxy ester.[10]
Caption: O-H insertion as a competing side reaction.
-
Rigorous Drying of Reagents and Glassware: Ensure all solvents are anhydrous and that your glassware is oven-dried or flame-dried before use. The use of molecular sieves can also be beneficial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Solvent Choice: Select a non-protic solvent. While some reactions are performed in coordinating solvents like alcohols, this will inevitably lead to O-H insertion products.[1] If your desired reaction is an insertion into a different bond type, avoid protic solvents altogether.
-
Purification of Starting Materials: Ensure that your starting phenylacetate and other reagents are free of water and alcohol impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing diazo phenylacetates?
A1: Diazo compounds are energetic and potentially explosive, especially upon heating or exposure to strong acids.[2][11] They should always be handled in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) is mandatory. For storage, keep them in a cool, dark place, preferably in a refrigerator and in a solution of an organic solvent.[11] Avoid using ground-glass joints, as friction can potentially initiate decomposition. It is also advisable to prepare them in situ or use them as soon as possible after preparation.[11]
Q2: My diazo transfer reaction to synthesize the diazo phenylacetate is giving a low yield and a lot of tar. What could be the issue?
A2: Tar formation in a diazo transfer reaction can be due to several factors. The base used might be too strong, leading to polymerization or other side reactions of the starting material or product.[12] Ensure the temperature is kept low during the addition of the base. The choice of the diazo transfer reagent is also important; reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) are often a good balance of reactivity and safety. Incomplete reaction or side reactions during workup can also be a cause. A careful, cold aqueous quench is often recommended.
Q3: How can I effectively purify my diazo phenylacetate?
A3: Purification of diazo phenylacetates should be done with caution. Distillation is generally not recommended due to the explosive nature of these compounds at elevated temperatures.[11] Column chromatography on silica gel can be performed, but it should be done quickly and with a non-polar eluent system to minimize decomposition on the acidic silica. It is often recommended to use the crude product directly if it is of sufficient purity. If chromatography is necessary, using neutral alumina or a pad of silica can be a safer alternative.
Q4: Can the choice of solvent affect the outcome of my reaction beyond just O-H insertion?
A4: Absolutely. The solvent can influence the reactivity of the carbene intermediate.[1][13] For instance, coordinating solvents can stabilize the carbene, potentially altering its selectivity.[1] Halogenated solvents like dichloromethane (DCM), while often considered inert, can sometimes participate in the reaction, especially with highly reactive diazo compounds.[14] It is always advisable to perform a small-scale solvent screen to find the optimal conditions for your specific transformation.
References
-
Gryko, D., & Piechowska, M. (2022). Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Accounts of Chemical Research, 55(15), 2099-2114. [Link]
-
Wikipedia contributors. (2023). Wolff rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. [Link]
-
Rodriguez, K. (2019). Diazo Chemistry. Baran Group Meeting, Scripps Research. [Link]
-
Biotage. (2022, September 6). Wolf Rearrangement Reaction | Step Wise Mechanism Explained | CSIR NET Organic Chemistry Imp Topic [Video]. YouTube. [Link]
-
Ley, S. V., & Leach, A. G. (2021). Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. The Journal of Organic Chemistry, 86(17), 11681–11693. [Link]
-
Gryko, D., & Piechowska, M. (2023). Aryl versus Alkyl Redox-Active Diazoacetates Light-Induced C–H Insertion or 1,2-Rearrangement. Organic Letters, 25(34), 6348–6353. [Link]
-
Darko, A. K., & Al-huniti, M. H. (2020). Tuning Rh(II)-catalysed cyclopropanation with tethered thioether ligands. Dalton Transactions, 49(44), 15695-15702. [Link]
-
Hu, W., & Doyle, M. P. (2002). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 102(5), 1541–1568. [Link]
-
Tang, X.-Y., & Jiang, M. (2018). Boron-Catalyzed O–H Bond Insertion of α-Aryl α-Diazoesters in Water. Organic Letters, 20(15), 4672–4676. [Link]
-
Koenigs, R. M. (2021). Lightening Diazo Compounds? ACS Sustainable Chemistry & Engineering, 9(26), 8715–8716. [Link]
-
Chauhan, P., & Koenigs, R. M. (2025). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]
-
Gryko, D., & Piechowska, M. (2021). Unique Reactivity of Triazolyl Diazoacetates under Photochemical Conditions. The Journal of Organic Chemistry, 86(20), 14247–14256. [Link]
-
Moody, C. J., & Bagley, M. C. (2001). Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)oxazole Martefragin A. The Journal of Organic Chemistry, 66(2), 443–453. [Link]
-
Hodgson, D. M., & Stupple, P. A. (2000). Catalytic enantioselective rearrangements and cycloadditions involving ylides from diazo compounds. Chemical Society Reviews, 29(6), 395–404. [Link]
-
Searle, N. E. (1956). Ethyl diazoacetate. Organic Syntheses, 36, 25. [Link]
-
Tang, X.-Y. (2018). Boron-Catalyzed O-H Bond Insertion of α-Aryl α-Diazoesters in Water. Synthesis, 50(15), 2919-2923. [Link]
-
Riaz, M. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Zhang, Y., & Chen, G. (2021). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes, 9(11), 1993. [Link]
-
Wolff, S., & Poirier, R. A. (2004). The role of molecular geometry in the Wolff rearrangement of α-diazocarbonyl compounds — Conformational control or structural constraints? Canadian Journal of Chemistry, 82(1), 1–11. [Link]
-
Ley, S. V., & Leach, A. G. (2021). Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. The Journal of Organic Chemistry, 86(17), 11681–11693. [Link]
-
Tang, X.-Y., & Jiang, M. (2018). Boron-Catalyzed O-H Bond Insertion of α-Aryl α-Diazoesters in Water. Organic Letters, 20(15), 4672–4676. [Link]
-
Gryko, D., & Piechowska, M. (2023). Aryl versus Alkyl Redox-Active Diazoacetates — Light-Induced C–H Insertion or 1,2-Rearrangement. Organic Letters, 25(34), 6348–6353. [Link]
-
Total Synthesis. (2024, August 3). This New Chemical is Fascinating But How Does it React? “Diazo-Ylide Hybrid” [Video]. YouTube. [Link]
-
Singh, M. S., & Singh, A. K. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 14(1), 1-21. [Link]
-
Gnaim, S. (2020). Sulfur Ylide Chemistry. Baran Group Meeting, Scripps Research. [Link]
-
Chauhan, P., & Koenigs, R. M. (2025). Diazo Compounds: Synthesis, Carbene Generation and Reactivity. Organic & Biomolecular Chemistry. [Link]
-
Wirth, T. (n.d.). Supporting Information For Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system for the synthesis of β-ketoesters. [Link]
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Koenigs, R. M. (2026). Visible light-induced 1,2-alkoxy shift of α-diazoacetates for Wolff rearrangements – access to oxyketenes. Chemical Science, 17(1), 1-7. [Link]
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Reddit. (2019, May 21). Diazo transfer reaction gives tar. r/chemistry. [Link]
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Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(3), 315–334. [Link]
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McIndoe, J. S., & Cole, M. L. (2009). Investigation of solvent-free MALDI-TOFMS sample preparation methods for the analysis of organometallic and coordination compounds. Dalton Transactions, (3), 459–464. [Link]
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Koenigs, R. M. (2026). Visible light-induced 1,2-alkoxy shift of α-diazoacetates for Wolff rearrangements – access to oxyketenes. Chemical Science, 17(1), 1-7. [Link]
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Wikipedia contributors. (2023). Ylide. In Wikipedia, The Free Encyclopedia. [Link]
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Kantin, G. L., & Dar'in, D. V. (2022). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules, 27(19), 6289. [Link]
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Wirth, T. (2014). Safe Generation and Direct Use of Diazoesters in Flow Chemistry. Synlett, 25(06), 871-875. [Link]
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Wang, Y., & Li, Y. (2022). Electrochemical S–H and O–H insertion reactions from thiols or salicylic acids with diazo esters. Organic & Biomolecular Chemistry, 20(24), 4961–4965. [Link]
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Reyes, L., & Gawley, R. E. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Communications, (11), 1390–1402. [Link]
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Llewellyn, D. B., & Adam, J. (1995). Catalytic Enantioselective O-H Insertion Reactions. Journal of the American Chemical Society, 117(29), 7666–7675. [Link]
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Petrov, L. A., & Soria, J. (2002). Influence of Copper on the Catalytic Activity of Supported Rhodium Catalysts in the Reactions of CO Oxidation and NO Reduction. Eurasian Chemico-Technological Journal, 4(4), 265-270. [Link]
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Validation & Comparative
A Comparative Guide to Dihydrobenzofuran Synthesis: Ethyl (2-methoxyphenyl)acetate versus Alternative Precursors
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, planar structure, combined with its heteroatomic composition, imparts favorable pharmacokinetic properties and diverse biological activities. Molecules incorporating this scaffold have demonstrated a wide array of therapeutic applications, including as anti-cancer, anti-inflammatory, anti-HIV, and antifungal agents.[1] The prevalence of this core in numerous biologically active compounds necessitates robust, efficient, and versatile synthetic strategies for its construction. This guide provides a comparative analysis of synthetic routes to the dihydrobenzofuran core, focusing on the multi-step pathway from ethyl (2-methoxyphenyl)acetate and contrasting it with two prominent alternative strategies: the cyclization of o-allylphenols and a modern transition metal-catalyzed approach.
Method 1: The Stepwise Approach from this compound
The synthesis of 2,3-dihydrobenzofuran from the readily available starting material, this compound, is a classic approach that proceeds through a dihydrobenzofuran-3-one intermediate. This multi-step sequence offers a high degree of control and is amenable to the synthesis of derivatives substituted on the aromatic ring. The overall transformation involves demethylation, intramolecular cyclization, and subsequent reduction.
Mechanistic Pathway and Rationale
The synthetic logic of this pathway hinges on the sequential unmasking and reaction of functional groups. The initial methoxy group serves as a protecting group for the phenol, preventing unwanted side reactions. Its cleavage is essential to enable the final ring-closing step. The intramolecular Friedel-Crafts-type acylation, or lactonization, is a thermodynamically favorable process that forms the five-membered heterocyclic ring. The final reduction of the ketone at the 3-position provides access to the core dihydrobenzofuran scaffold.
Caption: Synthetic pathway from this compound to 2,3-dihydrobenzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of (2-Hydroxyphenyl)acetic acid
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to pH 2, which will precipitate the (2-methoxyphenyl)acetic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
To the crude (2-methoxyphenyl)acetic acid, add a 48% aqueous solution of hydrobromic acid.
-
Heat the mixture to reflux (approximately 125 °C) for 3-4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the solid, wash with cold water, and recrystallize from water to afford pure (2-hydroxyphenyl)acetic acid.
Step 2: Synthesis of Dihydrobenzofuran-3(2H)-one
-
To a flask charged with polyphosphoric acid (PPA) (10 times the weight of the starting material), heat to 80-90 °C with mechanical stirring.[2]
-
Add (2-hydroxyphenyl)acetic acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, stir the mixture at 90 °C for 1 hour.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dihydrobenzofuran-3(2H)-one, which can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of 2,3-Dihydrobenzofuran
This step can be achieved via two common reduction methods depending on the desired outcome. For reduction to the alcohol, sodium borohydride is suitable. For complete reduction to the methylene group, a Wolff-Kishner or Clemmensen reduction is employed.
Reduction to 2,3-dihydrobenzofuran-3-ol:
-
Dissolve dihydrobenzofuran-3(2H)-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[3]
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (TLC analysis).
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the desired alcohol.
Complete reduction to 2,3-dihydrobenzofuran (Wolff-Kishner):
-
To a flask equipped with a reflux condenser, add dihydrobenzofuran-3(2H)-one (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
-
Heat the mixture to 130-140 °C for 1 hour.
-
Add potassium hydroxide pellets (4.0 eq) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by distillation.
Method 2: Cyclization of o-Allylphenols
A widely utilized and convergent approach to dihydrobenzofurans involves the synthesis and subsequent cyclization of o-allylphenols. This method is particularly attractive due to the commercial availability of a wide range of substituted phenols and the efficiency of the Claisen rearrangement to introduce the allyl group at the ortho position.
Mechanistic Pathway and Rationale
This two-stage process first involves the O-allylation of a phenol, followed by a thermal[4][4]-sigmatropic rearrangement (Claisen rearrangement) to furnish the o-allylphenol.[4] The subsequent step is an oxidative cyclization. This can be achieved through various methods, including epoxidation of the allyl double bond followed by intramolecular nucleophilic attack by the phenolic oxygen. This intramolecular epoxide opening is a key step in forming the dihydrofuran ring.[5]
Caption: Synthetic pathway from phenol to a substituted 2,3-dihydrobenzofuran via an o-allylphenol intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of o-Allylphenol
-
To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously and add allyl bromide (1.1 eq) dropwise.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude allyl phenyl ether.
-
The crude ether is then heated neat or in a high-boiling solvent (like N,N-diethylaniline) to 180-220 °C for 2-4 hours to effect the Claisen rearrangement.
-
Cool the reaction mixture and purify the resulting o-allylphenol by vacuum distillation or column chromatography.
Step 2: Organocatalytic Oxidative Cyclization of o-Allylphenol
-
In a round-bottomed flask, place the o-allylphenol (1.0 eq, 0.40 mmol).
-
Sequentially add tert-butanol (0.4 mL), 2,2,2-trifluoro-1-phenylethanone (0.2 eq, 0.08 mmol), an aqueous buffer solution (0.4 mL, 0.6 M K₂CO₃/4 × 10⁻⁴ M EDTA disodium salt), acetonitrile (0.64 mL), and 30% aqueous hydrogen peroxide (16.0 eq, 6.40 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Extract the crude product with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane (1.0 mL) and add 1,8-diazabicycloundec-7-ene (DBU) (1.0 eq, 0.40 mmol).
-
Stir the mixture at 60 °C for 1 hour.
-
Purify the product by flash column chromatography to afford the desired (2,3-dihydrobenzofuran-2-yl)methanol.
Method 3: Transition Metal-Catalyzed [3+2] Cycloaddition of Phenols and Alkenes
Modern synthetic organic chemistry has seen the rise of powerful transition metal-catalyzed reactions that can construct complex molecules in a single step from simple precursors. The synthesis of dihydrobenzofurans is no exception, with methods such as photocatalytic oxidative [3+2] cycloadditions offering a highly efficient and atom-economical route.
Mechanistic Pathway and Rationale
This approach utilizes a photocatalyst, often a ruthenium complex, which upon excitation by visible light, can oxidize a phenol to a phenoxyl radical. This radical intermediate then undergoes a [3+2] cycloaddition with an alkene. The reaction is driven by the formation of a stable dihydrobenzofuran ring system. The use of a benign terminal oxidant, such as ammonium persulfate, makes this a green and sustainable method.[6]
Caption: Photocatalytic [3+2] cycloaddition for the synthesis of 2,3-dihydrobenzofurans.
Detailed Experimental Protocol
Ruthenium-Catalyzed Photocatalytic Synthesis of Dihydrobenzofurans [6]
-
To an oven-dried vial, add the phenol (1.0 eq, 0.2 mmol), the alkene (2.0 eq, 0.4 mmol), Ru(bpy)₃(PF₆)₂ (1 mol%, 0.002 mmol), and ammonium persulfate (2.0 eq, 0.4 mmol).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add degassed acetonitrile (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.
Comparative Analysis
| Feature | Method 1: this compound | Method 2: o-Allylphenol Cyclization | Method 3: Ru-Catalyzed [3+2] Cycloaddition |
| Starting Materials | Simple, commercially available | Requires pre-synthesis of o-allylphenol | Readily available phenols and alkenes |
| Number of Steps | 3-4 steps | 2 steps (from phenol) | 1 step |
| Typical Overall Yield | Moderate (30-50%) | Good (50-70%) | Good to Excellent (60-95%)[6] |
| Reaction Conditions | Harsh (strong acid, high temp.) | Moderate to high temperatures | Mild (room temp., visible light) |
| Substrate Scope | Generally good for substituted phenylacetates | Broad for substituted phenols | Broad for both phenols and alkenes[6] |
| Atom Economy | Poor (multiple steps with byproducts) | Moderate | Excellent |
| Green Chemistry | Poor (strong acids, high energy) | Moderate (high temperatures) | Good (photocatalytic, mild oxidant) |
| Key Advantages | Good for specific substitution patterns | Convergent, reliable | Highly efficient, step-economical |
| Key Disadvantages | Multi-step, harsh conditions, low overall yield | Requires high-temperature rearrangement | Catalyst cost, potential for side reactions |
Field-Proven Insights and Recommendations
As a Senior Application Scientist, the choice of synthetic route is dictated by the specific goals of the project, including scale, required substitution patterns, and available resources.
-
The this compound pathway is a more "traditional" route. Its primary advantage lies in its predictability and the ability to construct specific isomers that might be difficult to access otherwise. However, the multiple steps, use of harsh reagents like polyphosphoric acid, and typically lower overall yields make it less favorable for high-throughput synthesis or large-scale production. It remains a viable option for small-scale, specific target synthesis where the starting material is readily available and alternative routes are problematic.
-
The o-Allylphenol cyclization represents a significant improvement in convergence and overall efficiency. The Claisen rearrangement is a robust and high-yielding reaction, making the key intermediate readily accessible. The subsequent oxidative cyclization can be performed under increasingly mild and environmentally friendly conditions, as demonstrated by the organocatalytic protocol. This method is a workhorse in many labs for accessing a variety of dihydrobenzofurans and is often the go-to method for its balance of reliability and efficiency.
-
The Transition Metal-Catalyzed [3+2] Cycloaddition exemplifies the power of modern synthetic methods. Its single-step nature from simple, abundant starting materials makes it exceptionally attractive for library synthesis and rapid exploration of chemical space. The mild, photocatalytic conditions are a significant advantage, reducing energy consumption and avoiding harsh reagents. While the cost of the ruthenium catalyst can be a consideration, its low catalytic loading (1 mol%) often mitigates this concern. This method is highly recommended for projects where step-economy and access to a diverse range of analogs are paramount.
References
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Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14827–14865. [Link]
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Yuan, G., Quan, J., & Wang, X. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1111. [Link]
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Blum, T. R., Zhu, Y., Nordeen, S. A., & Yoon, T. P. (2014). Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols. Angewandte Chemie International Edition, 53(41), 11056–11059. [Link]
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Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Education, Science and Technology, 2(2), 1-10. [Link]
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RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]
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A Comparative Guide to Heterocycle Synthesis: Exploring Alternatives to Intramolecular C-H Insertion
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic scaffolds is a foundational element of molecular innovation. These cyclic structures are ubiquitous in pharmaceuticals, natural products, and functional materials. While intramolecular C-H insertion has emerged as a powerful and atom-economical strategy for forging carbon-heteroatom bonds, a comprehensive understanding of alternative, and often complementary, synthetic methodologies is crucial for strategic and successful molecular design.
This guide provides an in-depth comparison of prominent alternatives to intramolecular C-H insertion for heterocycle synthesis. We will move beyond a mere listing of reactions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The causality behind experimental choices will be elucidated, and every protocol described is designed to be a self-validating system, grounded in authoritative literature.
The Benchmark: Intramolecular C-H Insertion
Before delving into the alternatives, it's essential to understand the benchmark. Intramolecular C-H insertion, typically catalyzed by transition metals like rhodium or palladium, involves the activation of a seemingly inert C-H bond and its subsequent coupling with a tethered heteroatom. This approach is lauded for its step- and atom-economy, as it avoids the need for pre-functionalized starting materials. However, challenges such as regioselectivity, the need for directing groups, and sometimes harsh reaction conditions necessitate a broader synthetic toolkit.
Intramolecular Heck Reaction: A Palladium-Catalyzed Cyclization
The intramolecular Heck reaction is a robust and widely utilized palladium-catalyzed method for the formation of carbo- and heterocyclic rings. It involves the coupling of an aryl or vinyl halide/triflate with a tethered alkene, offering a reliable pathway to five- and six-membered rings, and even larger macrocycles.[1]
Mechanistic Rationale & Experimental Causality
The catalytic cycle of the intramolecular Heck reaction is a well-studied process that dictates the reaction's outcome. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.
-
Catalyst: Palladium(0) complexes are the active catalysts. Pd(OAc)₂ or Pd₂(dba)₃ are common precursors that are reduced in situ.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.[2] The choice of ligand can affect the coordination of the alkene and the rate of migratory insertion. For example, bidentate ligands like BINAP can be used to induce asymmetry in the cyclization.[1]
-
Base: A base is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[3] Inorganic bases like K₂CO₃ or organic bases like Et₃N are commonly employed.
-
Solvent: Polar aprotic solvents such as DMF, acetonitrile, or THF are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[2]
dot graph TD { A[Pd(0)L2] -- Oxidative Addition R-X --> B{R-Pd(II)-XL2}; B -- Alkene Coordination --> C{R-Pd(II)-X(Alkene)L}; C -- Migratory Insertion --> D[Alkyl-Pd(II)-X]; D -- β-Hydride Elimination --> E{H-Pd(II)-X(Product)}; E -- Reductive Elimination + Base --> A; subgraph Legend direction LR subgraph "Node Colors" A[fillcolor="#F1F3F4", fontcolor="#202124", label="Catalyst"] B[fillcolor="#FFFFFF", fontcolor="#202124", label="Intermediate"] end subgraph "Arrow Colors" style A fill:#FFFFFF,stroke:#FFFFFF A -- "Reaction Step" --> B end end }
Catalytic cycle of the Intramolecular Heck Reaction.
Performance Comparison
| Feature | Intramolecular C-H Insertion | Intramolecular Heck Reaction |
| Starting Materials | Substrate with a C-H bond and a tethered heteroatom | Substrate with an aryl/vinyl halide/triflate and a tethered alkene |
| Key Reagents | Transition metal catalyst (e.g., Rh, Pd), oxidant | Palladium catalyst, phosphine ligand, base |
| Atom Economy | High | Moderate (generates a halide salt byproduct) |
| Functional Group Tolerance | Can be sensitive to oxidants | Generally high, palladium is tolerant of many functional groups[2] |
| Regioselectivity | Can be challenging, often requires directing groups | Generally good, governed by steric and electronic factors[2] |
| Scope | Broad, applicable to sp², sp³, and benzylic C-H bonds | Well-established for aryl and vinyl C-X bonds |
Experimental Protocol: Synthesis of a Dihydrorotoxen Derivative
This protocol describes the synthesis of a 6,6a-dihydrorotoxen derivative via an intramolecular Heck reaction of a chromene derivative.[3]
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chromene starting material (1.0 mmol) in acetonitrile (10 mL).
-
Catalyst Addition: To the solution, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and Et₃N (2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for the time indicated by TLC analysis for the consumption of the starting material.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired dihydrorotoxen product.
Ring-Closing Metathesis (RCM): Olefin Scission and Recombination
Ring-closing metathesis (RCM) has revolutionized the synthesis of unsaturated heterocycles, particularly for medium to large rings.[4] This reaction, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), involves the intramolecular reaction of two terminal alkenes to form a new cycloalkene and a volatile ethylene byproduct.[4]
Mechanistic Rationale & Experimental Causality
The mechanism of RCM proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate. The choice of catalyst is paramount and depends on the substrate's electronic properties and steric hindrance.
-
Catalyst Selection: First-generation Grubbs catalysts (G-I) are effective for many substrates. However, for more challenging, electron-rich, or sterically hindered dienes, second-generation catalysts (G-II or Hoveyda-Grubbs catalysts) with N-heterocyclic carbene (NHC) ligands offer superior activity and stability.[4]
-
Solvent and Concentration: RCM is typically performed in non-polar solvents like dichloromethane or toluene. The reaction is often run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
E/Z Selectivity: The stereochemistry of the resulting double bond can be influenced by the catalyst and the ring size. For smaller rings, the Z-isomer is often favored due to ring strain, while for macrocycles, the more thermodynamically stable E-isomer typically predominates.[5]
dot graph TD { A[Catalyst Precursor] -- Initiation --> B[Active Catalyst]; B -- [2+2] Cycloaddition with Diene --> C[Metallacyclobutane]; C -- Cycloreversion --> D[Intermediate + Ethylene]; D -- Intramolecular [2+2] Cycloaddition --> E[Metallacyclobutane]; E -- Cycloreversion --> F[Cyclic Product + Active Catalyst]; subgraph Legend direction LR subgraph "Node Colors" A[fillcolor="#F1F3F4", fontcolor="#202124", label="Catalyst"] B[fillcolor="#FFFFFF", fontcolor="#202124", label="Intermediate"] end subgraph "Arrow Colors" style A fill:#FFFFFF,stroke:#FFFFFF A -- "Reaction Step" --> B end end }
Simplified mechanism of Ring-Closing Metathesis.
Performance Comparison
| Feature | Intramolecular C-H Insertion | Ring-Closing Metathesis (RCM) |
| Starting Materials | Substrate with a C-H bond and a tethered heteroatom | Acyclic diene |
| Key Reagents | Transition metal catalyst, oxidant | Ruthenium or Molybdenum alkylidene catalyst (e.g., Grubbs' catalyst) |
| Byproducts | Often stoichiometric amounts of reduced oxidant | Volatile ethylene |
| Functional Group Tolerance | Can be sensitive to oxidants | Exceptionally high for modern Ru catalysts[5] |
| Ring Size | Most effective for 5- and 6-membered rings | Highly versatile, from 5-membered rings to large macrocycles[5] |
| Bond Formed | C-Heteroatom | C=C |
Experimental Protocol: Synthesis of a Carbamate-Protected Cyclic Amine
This protocol outlines a general procedure for the synthesis of a five-membered carbamate-protected cyclic amine using a ruthenium catalyst.[6]
-
Reactant Preparation: Dissolve the acyclic diene substrate (1.0 mmol) in degassed dichloromethane (DCM) to the desired concentration (typically 0.01-0.1 M).
-
Catalyst Addition: Add the appropriate Grubbs' catalyst (e.g., G-II, 1-5 mol%) to the solution under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, add a quenching agent like ethyl vinyl ether to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Classical Named Reactions: Time-Tested Strategies for Core Heterocycles
While modern catalytic methods offer elegance and efficiency, a vast number of heterocycles are still synthesized using classical named reactions. These methods, often developed over a century ago, remain indispensable for their reliability and ability to construct specific heterocyclic cores from simple starting materials.
A. Bischler-Napieralski and Pictet-Spengler Reactions: The Isoquinoline Architects
The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of isoquinoline and its derivatives, which are prevalent in alkaloid natural products.[7][8]
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[9] Strong dehydrating agents like POCl₃, P₂O₅, or Tf₂O are required.[7][9] The reaction is most effective for electron-rich aromatic rings.[7]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[8] This reaction can often proceed under milder conditions than the Bischler-Napieralski, sometimes even at physiological pH for activated substrates.[8]
dot graph TD { subgraph Bischler-Napieralski A[β-Arylethylamide] -- Dehydrating Agent (e.g., POCl3) --> B[Nitrilium Ion Intermediate]; B -- Intramolecular Electrophilic Aromatic Substitution --> C[3,4-Dihydroisoquinoline]; end subgraph Pictet-Spengler D[β-Arylethylamine + Aldehyde/Ketone] -- Acid Catalyst --> E[Iminium Ion Intermediate]; E -- Intramolecular Electrophilic Aromatic Substitution --> F[Tetrahydroisoquinoline]; end subgraph Legend direction LR subgraph "Node Colors" A[fillcolor="#F1F3F4", fontcolor="#202124", label="Starting Material"] B[fillcolor="#FFFFFF", fontcolor="#202124", label="Intermediate"] C[fillcolor="#EA4335", fontcolor="#FFFFFF", label="Product"] end end }
Comparison of Bischler-Napieralski and Pictet-Spengler Reactions.
B. Paal-Knorr Synthesis: Accessing Five-Membered Heterocycles
The Paal-Knorr synthesis is a straightforward and reliable method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.
-
Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions.
-
Furan Synthesis: Acid-catalyzed dehydration of a 1,4-dicarbonyl compound.
-
Thiophene Synthesis: Reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or P₄S₁₀.
The primary limitation of this method can be the availability of the 1,4-dicarbonyl starting material.
C. Hantzsch Pyridine Synthesis: A Multi-Component Approach to Pyridines
The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the pyridine ring.[10] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[10][11] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[10][11]
-
Experimental Causality: The reaction is often a one-pot procedure. The choice of oxidant for the final aromatization step is crucial; common oxidants include nitric acid, potassium permanganate, or ferric chloride.[10] Milder and more environmentally friendly oxidation methods have also been developed.[10]
D. Gould-Jacobs Reaction: A Versatile Route to Quinolines
The Gould-Jacobs reaction is a thermal cyclization process for synthesizing 4-hydroxyquinolines. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[12]
-
Reaction Conditions: The cyclization step typically requires high temperatures (>250 °C), often achieved using high-boiling solvents like diphenyl ether.[13] Modern variations utilize microwave irradiation to significantly reduce reaction times and improve yields.[12][14]
E. Ullmann Condensation: Copper-Catalyzed C-N and C-O Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N and C-O bonds, providing access to N-aryl and O-aryl heterocycles.[15] It typically involves the coupling of an aryl halide with an amine, alcohol, or phenol.
-
Causality of Advancements: Traditionally, this reaction required harsh conditions (high temperatures and stoichiometric copper). However, the development of ligand-accelerated protocols, using ligands such as diamines or amino acids, has enabled the reaction to proceed under much milder conditions with catalytic amounts of copper.[16][17]
Summary Comparison of Classical Methods
| Reaction | Heterocycle Formed | Key Starting Materials | Key Reagents |
| Bischler-Napieralski | 3,4-Dihydroisoquinoline | β-Arylethylamide | Dehydrating agent (POCl₃, P₂O₅) |
| Pictet-Spengler | Tetrahydroisoquinoline | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst |
| Paal-Knorr | Pyrrole, Furan, Thiophene | 1,4-Dicarbonyl compound | Amine/NH₃ (for pyrrole), Acid (for furan), Sulfur source (for thiophene) |
| Hantzsch | Pyridine | Aldehyde, 2x β-Ketoester, NH₃/NH₄OAc | Oxidant for aromatization |
| Gould-Jacobs | 4-Hydroxyquinoline | Aniline, Alkoxymethylenemalonate | High temperature or microwave |
| Ullmann Condensation | N-Aryl/O-Aryl Heterocycles | Aryl halide, N/O-nucleophile | Copper catalyst, often with a ligand |
Conclusion: A Strategic Approach to Heterocycle Synthesis
The synthesis of heterocycles is a field rich with diverse and powerful methodologies. While intramolecular C-H insertion represents a modern frontier in synthetic efficiency, a deep understanding of the established alternatives is indispensable. The choice of synthetic route should not be dictated by novelty alone, but by a strategic analysis of the target molecule, the availability of starting materials, functional group compatibility, and desired scalability.
The Intramolecular Heck Reaction and Ring-Closing Metathesis offer broad substrate scope and high functional group tolerance, making them powerful tools in complex molecule synthesis. In contrast, classical named reactions like the Bischler-Napieralski , Pictet-Spengler , Paal-Knorr , Hantzsch , Gould-Jacobs , and Ullmann reactions provide reliable and often highly efficient routes to specific, fundamental heterocyclic cores. By understanding the mechanistic nuances and practical considerations of each of these methods, the modern synthetic chemist is well-equipped to navigate the challenges of heterocycle synthesis and drive innovation in drug discovery and materials science.
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A Comparative Guide to Rh(II) and Ir(III) Catalysts for Carbene Insertion Reactions
In the landscape of modern synthetic chemistry, the precise functionalization of C–H, N–H, and O–H bonds via carbene insertion represents a pinnacle of efficiency. This powerful strategy allows for the direct conversion of otherwise inert bonds into valuable chemical linkages, streamlining complex molecular construction. At the heart of this transformation lie transition metal catalysts, which tame the high reactivity of carbene intermediates and steer their course with remarkable selectivity. Among the most distinguished catalysts for this purpose are complexes of rhodium(II) and iridium(III).
This guide provides an in-depth, objective comparison of Rh(II) and Ir(III) catalysts in the context of carbene insertion chemistry. Moving beyond a simple list of features, we will dissect the mechanistic nuances, compare performance with supporting experimental data, and offer field-proven insights to guide catalyst selection for researchers, scientists, and drug development professionals.
The Architects of Reactivity: A Structural Overview
The catalytic behavior of Rh(II) and Ir(III) complexes is deeply rooted in their distinct structural frameworks. These geometries dictate how the catalyst interacts with the carbene precursor and the substrate, ultimately defining the reaction's outcome.
Rhodium(II) Catalysts: The Iconic Paddlewheel
Dirhodium(II) catalysts are characterized by their iconic "paddlewheel" structure, where two rhodium atoms are bridged by four carboxylate or carboxamidate ligands. This arrangement creates a bimetallic core with two axial coordination sites, which are the locus of catalytic activity.
The true power of Rh(II) catalysis was unlocked through the development of chiral ligands. By replacing simple acetate bridges with chiral pyrrolidone, oxazolidinone, or phthalimide derivatives, chemists like Huw Davies and Michael Doyle created sophisticated, C₂-symmetric catalysts. These ligands form a well-defined chiral pocket around the active site, enabling exquisite control over the enantioselectivity of the insertion event.[1] Dirhodium catalysts are renowned for being kinetically very active in decomposing diazo compounds while remaining perfectly stable to air and moisture, a significant practical advantage.[2]
Iridium(III) Catalysts: Versatile Single-Site Centers
In contrast to the bimetallic Rh(II) systems, catalytically active iridium complexes are typically mononuclear, featuring a single Ir(III) metal center. Their geometry is often octahedral or square pyramidal, coordinated by a variety of ligand scaffolds, including porphyrins, dienes, and pincer-type ligands.
This single-site nature means that stereocontrol is imparted by the arrangement of chiral ligands around one metallic core. Chiral porphyrins and diene ligands, for example, have been successfully employed to create highly asymmetric environments, leading to excellent enantioselectivity in various carbene transfer reactions.[3][4][5]
Unraveling the Catalytic Cycles: A Mechanistic Deep Dive
While both catalyst classes facilitate carbene insertion, their mechanisms exhibit subtle but important differences. The journey begins with the reaction of the catalyst with a carbene precursor—most commonly a diazo compound—to extrude dinitrogen and form a reactive metal-carbene intermediate.
The Rh(II) Pathway
The catalytic cycle for Rh(II) is well-established. The diazo compound coordinates to an axial site of the paddlewheel complex, followed by the loss of N₂ to form a rhodium-carbene (or carbenoid) species. This electrophilic intermediate is then intercepted by a substrate's X-H bond. The insertion is widely accepted to proceed through a concerted but asynchronous transition state.[1] Computational and experimental evidence suggests a process where hydride transfer from the substrate to the carbene carbon precedes C-C bond formation, leading to a buildup of partial positive charge on the substrate carbon in the transition state.[1]
Caption: Simplified catalytic cycle for Rh(II)-catalyzed carbene insertion.
The Ir(III) Pathway
Iridium(III) complexes follow a similar overarching sequence of carbene formation followed by insertion. Iridium(I) precursors are often used, which are oxidized to Ir(III) during the formation of the carbene intermediate.[3] The insertion step is also typically a concerted, asynchronous event.[3] However, a key distinction lies in iridium's remarkable ability to effectively catalyze reactions with alternative carbene precursors, such as sulfoxonium ylides.[3][6] This capability expands the synthetic utility and safety profile of the methodology, as sulfoxonium ylides are often more stable and safer to handle than diazo compounds. DFT studies have been instrumental in mapping the reaction energy profiles, revealing that the enantioselectivity often arises from greater distortion of the substrate in the transition state leading to the minor enantiomer.[3]
Caption: Simplified catalytic cycle for Ir(III)-catalyzed carbene insertion.
Performance Metrics: A Head-to-Head Comparison
The choice between a Rh(II) and an Ir(III) catalyst ultimately depends on the specific requirements of the desired transformation. Here, we compare their performance across several key metrics, supported by experimental data.
A. Substrate Scope and Reactivity
Both catalyst systems are highly versatile, but they exhibit distinct areas of strength.
-
Rhodium(II): Unquestionably the gold standard for insertions with donor/acceptor diazoacetates. They demonstrate exceptional reactivity for functionalizing a vast range of substrates, including unactivated C–H bonds, N–H bonds of amides and anilines, and O–H bonds of alcohols.[7][8] Their efficiency is highlighted by studies achieving extremely high turnover numbers (TONs), in some cases exceeding 500,000.[2]
-
Iridium(III): Exhibit broad applicability and are particularly noteworthy for their high efficiency in N–H and B–H insertion reactions.[6][9] A significant advantage of iridium is its superior performance with sulfoxonium ylides, a safer class of carbene precursors. This makes Ir(III) catalysts an attractive choice for processes where the use of diazo compounds is a concern.[3][6]
| Substrate Type | Typical Rh(II) Performance (Catalyst) | Typical Ir(III) Performance (Catalyst) |
| Unactivated sp³ C–H | Excellent yields (66-97%), high ee (83-97%) with Rh₂(R-TPPTTL)₄.[2] | Good yields and high ee with chiral porphyrin complexes.[4] |
| N–H (Anilines) | High yields (up to 89%) with Rh₂(OAc)₄.[7] | High yields (up to >99%) with heterogeneous Ir-SA catalyst.[9] |
| N–H (Amides) | Good yields, complete stereoselectivity with various Rh(II) catalysts.[8] | Effective with sulfoxonium ylides. |
| O–H (Alcohols) | Readily undergoes insertion.[8] | Effective with sulfoxonium ylides.[3] |
| Si–H (Silanes) | High yields and excellent stereoselectivity (up to 20:1 dr, 99% ee) with Rh₂(S-TPPTTL)₄.[10] | Highly enantioselective insertions have been reported.[4] |
| B–H (Boranes) | Enantioselective insertions achieved with chiral dirhodium catalysts.[6] | Efficient insertion using sulfoxonium ylides with Ir(I) precursors.[6] |
| Table 1. Comparison of substrate scope for Rh(II) and Ir(III) catalysts in carbene insertion reactions. |
B. Enantioselectivity
Both systems are capable of delivering products with outstanding levels of enantiopurity, thanks to decades of ligand design.
-
Rhodium(II): The modular nature of the paddlewheel structure has led to a vast library of chiral catalysts. Catalysts like Davies' Rh₂(S-DOSP)₄ and its derivatives are benchmarks in the field, routinely providing >90% enantiomeric excess (ee) for a wide array of C–H insertion reactions.[1]
-
Iridium(III): Chiral iridium complexes, particularly those based on porphyrin and diene ligands, have proven to be powerful catalysts for asymmetric carbene insertion. They have been shown to achieve excellent enantioselectivity, often rivaling or even surpassing Rh(II) systems for specific substrate classes.[3][4]
| Catalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Rh₂(S-TPPTTL)₄ | C–H Insertion | Cyclohexane derivative | 74 | 96 | [10] |
| [Ir(cod)Cl]₂ / Chiral Diene | Intramolecular Cyclopropanation | Allylic Sulfoxonium Ylide | 96 | 98 | [3] |
| Rh₂(OAc)₄ | N–H Insertion | Aniline | 89 | N/A (achiral) | [7] |
| Ir-SA (heterogeneous) | N–H Insertion | Aniline | 88 | N/A (achiral) | [9] |
| Table 2. Representative data on yield and enantioselectivity for benchmark Rh(II) and Ir(III) catalyzed reactions. |
Experimental Protocols and Practical Insights
Translating catalytic potential into laboratory success requires robust and well-understood experimental procedures. The choice of protocol is intrinsically linked to the nature of the catalyst and the carbene precursor.
Caption: A typical experimental workflow for a catalytic carbene insertion reaction.
Protocol 1: Rh(II)-Catalyzed C–H Insertion with a Diazo Compound
This procedure is representative of many intermolecular C–H functionalization reactions using dirhodium catalysts.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the Rh(II) catalyst (e.g., Rh₂(S-TPPTTL)₄, 0.001–1 mol%) and the C–H substrate. If the substrate is a liquid, it is often used as the solvent to maximize its concentration and improve the efficiency of carbene capture.[2] Otherwise, a dry, non-coordinating solvent (e.g., dichloromethane, α,α,α-trifluorotoluene) is added.
-
Diazo Preparation: In a separate flask, prepare a solution of the aryldiazoacetate in the same solvent.
-
Slow Addition: Using a syringe pump, add the diazo solution to the stirred reaction mixture over a period of several hours (e.g., 2-4 hours).
-
Causality Explainer: Slow addition is critical. It maintains a very low steady-state concentration of the diazo compound, which minimizes side reactions such as carbene dimerization (olefin formation) and catalyst deactivation. This ensures that the generated rhodium-carbene has the highest probability of reacting with the intended substrate.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) at the specified temperature (often room temperature to 40 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired insertion product.
Protocol 2: Ir(III)-Catalyzed Intramolecular Insertion with a Sulfoxonium Ylide
This protocol highlights the use of a safer carbene precursor with an iridium catalyst.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by stirring the iridium precursor (e.g., [Ir(cod)Cl]₂, 2.5 mol%) and the chiral ligand (e.g., a chiral diene, 5.5 mol%) in a dry solvent (e.g., THF) for 30 minutes at room temperature.
-
Reaction Setup: To the prepared catalyst solution, add the α-carbonyl sulfoxonium ylide substrate (1.0 equivalent).
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature (e.g., 80 °C) for the specified time (e.g., 16 hours).
-
Causality Explainer: Unlike diazo compounds, sulfoxonium ylides do not generate N₂ gas, making the reaction setup simpler and inherently safer for pressure buildup. The reaction is driven by the thermal decomposition of the ylide in the presence of the catalyst to form the iridium-carbene, with dimethyl sulfoxide (DMSO) as the byproduct.
-
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture and purify directly by flash column chromatography to yield the enantiomerically enriched product.
Conclusion and Strategic Catalyst Selection
Both Rh(II) and Ir(III) complexes are elite catalysts for carbene insertion, each offering a compelling set of advantages. The choice is not about which is "better," but which is better suited for the specific synthetic challenge at hand.
-
Choose Rhodium(II) when:
-
Working with well-established transformations of donor/acceptor diazo compounds.
-
The highest possible reactivity and turnover numbers are critical, especially for C–H functionalization.
-
Leveraging the vast and well-documented library of chiral dirhodium catalysts is advantageous for rapid optimization.
-
-
Consider Iridium(III) when:
-
The use of safer carbene precursors like sulfoxonium ylides is a priority.
-
Exploring complementary reactivity or when Rh(II) catalysts provide suboptimal selectivity for a particular substrate.
-
Targeting specific transformations like B-H insertion where iridium has shown exceptional promise.
-
The ongoing evolution of catalyst design continues to push the boundaries of what is possible. The development of heterogeneous single-atom iridium catalysts promises enhanced stability and recyclability, while the quest for catalysts based on more earth-abundant metals aims to address the cost and sustainability of these precious metal systems. By understanding the fundamental principles and performance characteristics outlined in this guide, researchers can make more informed, strategic decisions, accelerating the pace of innovation in chemical synthesis and drug discovery.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective 1,3-Insertions of Rhodium(II) Azavinyl Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 10. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl (2-methoxyphenyl)acetate: A Guide for the Modern Laboratory
Understanding the Compound: Hazard Profile of Ethyl (2-methoxyphenyl)acetate
Before any disposal protocol can be established, a thorough understanding of the chemical's characteristics is paramount. This compound is a combustible liquid.[1] While comprehensive toxicological data is not available, it is crucial to handle it with care, avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation.[2][3] Incompatible materials include bases and strong oxidizing agents.[2]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C11H14O3 | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Liquid | [2] |
| Incompatibilities | Bases, Strong oxidizing agents | [2] |
The Disposal Decision Workflow: A Step-by-Step Approach
The disposal of any chemical waste is governed by a series of logical steps designed to ensure safety and regulatory compliance. The following workflow provides a clear path for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocol: From Benchtop to Final Disposition
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Part 1: Initial Waste Characterization and Segregation
-
Hazard Identification: The first and most critical step is to recognize that this compound is a chemical waste. Based on available data, it should be treated as a hazardous waste due to its potential for environmental harm and its combustible nature.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Waste Stream Segregation: Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. Specifically, keep it separate from bases and strong oxidizing agents.[2]
Part 2: Containerization and Labeling
-
Container Selection: Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.[6]
-
Labeling: Proper labeling is a cornerstone of safe waste management. The label on your waste container must be clear, legible, and complete. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Combustible")
-
The date accumulation started
-
The name and contact information of the generating researcher or lab[6]
-
Part 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): In the laboratory, hazardous waste must be stored in a designated SAA.[7] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.
-
Quantity Limits: Be aware of the quantity limits for SAAs. For non-acute hazardous waste, the limit is typically 55 gallons. However, for acutely toxic "P-listed" wastes, the limit is one quart of liquid or one kilogram of solid.[7] While this compound is not currently a P-listed waste, it is good practice to be mindful of accumulation volumes and to request a waste pickup in a timely manner.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
Part 4: Final Disposal
-
Licensed Waste Handlers: The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company.[6] Your institution's EHS department will have established procedures for arranging waste pickups.
-
Waste Manifest: For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from the point of generation to its final destination. While the EHS department typically manages this, it is important for researchers to provide accurate information about the waste they have generated.
Emergency Procedures in Case of Spills
In the event of a spill of this compound, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][8]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[9] Place the absorbed material into a labeled, sealed container for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
The "Why" Behind the "How": Scientific Principles of Safe Disposal
The procedures outlined above are not arbitrary; they are rooted in the fundamental principles of chemical safety and environmental stewardship.
-
Segregation Prevents Reactions: The requirement to segregate incompatible chemicals is based on the potential for dangerous reactions. Mixing this compound with a strong base could lead to hydrolysis, while mixing with a strong oxidizing agent could create a fire or explosion hazard.
-
Container Integrity Protects: The use of appropriate, sealed containers prevents leaks and the release of vapors into the laboratory atmosphere, protecting personnel from exposure.
-
Regulatory Compliance Ensures Accountability: The strict regulations set forth by the EPA and other bodies are designed to create a "cradle-to-grave" system of accountability for hazardous waste, preventing illegal and harmful dumping.
By adhering to these procedures, researchers not only ensure their own safety and that of their colleagues but also contribute to the responsible practice of science.
References
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methoxypropyl acetate. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
Navigating the Safe Handling of Ethyl (2-methoxyphenyl)acetate: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. Ethyl (2-methoxyphenyl)acetate, a key building block in the synthesis of various organic molecules, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal plans for this compound.
Understanding the Hazards
While detailed toxicological data for this compound is limited, its structural analogs suggest that it should be handled with care to avoid potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Based on the data for the 3-methoxy isomer, the compound is not classified as hazardous, but good industrial hygiene practices should always be followed.[1]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical safety goggles.[1] | Nitrile rubber, Neoprene, or PVC gloves.[1] | Laboratory coat. | Not normally required under adequate ventilation.[1] |
| Dissolving and Mixing | Chemical safety goggles.[1] | Nitrile rubber, Neoprene, or PVC gloves.[1] | Laboratory coat. | Recommended if heating or creating aerosols. |
| Running Reactions | Chemical safety goggles and/or face shield.[1] | Nitrile rubber, Neoprene, or PVC gloves.[1] | Laboratory coat. | Use in a well-ventilated area or fume hood.[1] |
| Work-up and Purification | Chemical safety goggles and/or face shield.[1] | Nitrile rubber, Neoprene, or PVC gloves.[1] | Laboratory coat. | Use in a well-ventilated area or fume hood.[1] |
| Spill Clean-up | Chemical safety goggles and face shield.[1] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with organic vapor cartridges. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet for Ethyl 2-(3-methoxyphenyl)acetate.[1] Ensure that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Personal Protective Equipment : Always wear appropriate eye and face protection, such as chemical safety goggles.[1] Impervious gloves, such as nitrile rubber, should be worn.[1] A standard laboratory coat is also required.
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.[1]
-
Avoiding Contamination : Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Disposal Plan:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Waste Collection : All waste containing this compound should be collected in a designated and properly labeled waste container.
-
Regulatory Compliance : Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Prohibited Disposal : Do not dispose of this compound down the drain.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
